4-Amino-6-isopropyl-1,3,5-triazin-2-ol
Description
Properties
CAS No. |
175204-66-7 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-6-propan-2-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-3(2)4-8-5(7)10-6(11)9-4/h3H,1-2H3,(H3,7,8,9,10,11) |
InChI Key |
DBBJSRAHFUHRRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NC(=O)N1)N |
Isomeric SMILES |
CC(C)C1=NC(=O)N=C(N1)N |
Canonical SMILES |
CC(C)C1=NC(=O)N=C(N1)N |
Origin of Product |
United States |
Foundational & Exploratory
4-Amino-6-isopropyl-1,3,5-triazin-2-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of substituted 1,3,5-triazine derivatives, primarily involving the sequential nucleophilic substitution of cyanuric chloride.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process commencing with cyanuric chloride. This versatile starting material allows for the controlled, stepwise introduction of different functional groups onto the triazine core. The general strategy involves the sequential reaction with ammonia and isopropylamine, followed by a final hydrolysis step to yield the target compound.
The reactivity of the chlorine atoms on the cyanuric chloride ring decreases as they are successively replaced, which facilitates a controlled synthesis. The first substitution is typically carried out at a low temperature, the second at a slightly elevated temperature, and the final substitution often requires more forcing conditions.
Figure 1: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that as this is a proposed pathway, the yields are estimates based on similar reactions reported in the literature for analogous compounds.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Estimated Yield (%) |
| 1 | Cyanuric Chloride | Aqueous Ammonia | 2-Amino-4,6-dichloro-1,3,5-triazine | Dioxane/Water | 0 - 5 | 85 - 95 |
| 2 | 2-Amino-4,6-dichloro-1,3,5-triazine | Isopropylamine | 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine | Acetone | 30 - 40 | 80 - 90 |
| 3 | 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine | Water (acidified) | This compound | Dioxane/Water | 80 - 100 | 70 - 85 |
Detailed Experimental Protocols
The following are detailed experimental protocols for each step in the proposed synthesis of this compound.
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
This procedure is adapted from established methods for the mono-amination of cyanuric chloride.
Materials:
-
Cyanuric chloride (18.4 g, 0.1 mol)
-
Dioxane (200 mL)
-
Aqueous ammonia (28-30%, 11.3 mL, 0.2 mol)
-
Crushed ice
-
Water
Procedure:
-
A solution of cyanuric chloride in dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is cooled in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Aqueous ammonia is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 3-4 hours at the same temperature.
-
The reaction mixture is then poured into a beaker containing 500 g of crushed ice and stirred.
-
The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine
This step involves the nucleophilic substitution of a second chlorine atom with isopropylamine.
Materials:
-
2-Amino-4,6-dichloro-1,3,5-triazine (16.5 g, 0.1 mol)
-
Acetone (200 mL)
-
Isopropylamine (7.1 g, 0.12 mol)
-
Sodium bicarbonate (10.1 g, 0.12 mol)
Procedure:
-
2-Amino-4,6-dichloro-1,3,5-triazine is dissolved in acetone in a flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Isopropylamine is added to the solution, followed by the portion-wise addition of sodium bicarbonate to neutralize the HCl formed during the reaction.
-
The reaction mixture is warmed to 30-40 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the inorganic salts are removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude 4-amino-6-chloro-2-isopropyl-1,3,5-triazine can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the remaining chloro-substituted triazine to the corresponding hydroxytriazine (which exists in the tautomeric keto form).
Materials:
-
4-Amino-6-chloro-2-isopropyl-1,3,5-triazine (18.6 g, 0.1 mol)
-
Dioxane (150 mL)
-
Water (150 mL)
-
Concentrated hydrochloric acid (a few drops to catalyze the reaction)
Procedure:
-
4-Amino-6-chloro-2-isopropyl-1,3,5-triazine is suspended in a mixture of dioxane and water in a round-bottom flask fitted with a reflux condenser.
-
A few drops of concentrated hydrochloric acid are added to catalyze the hydrolysis.
-
The mixture is heated to reflux (80-100 °C) and maintained at this temperature for 8-12 hours. The reaction can be monitored by TLC until the starting material is no longer detectable.
-
The reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold acetone.
-
The final product, this compound, is dried in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Figure 2: Logical workflow of the synthesis and purification process.
Disclaimer: The synthesis pathway and experimental protocols described in this document are proposed based on established chemical principles and literature precedents for similar compounds. As a direct published synthesis for this compound was not identified, these procedures should be considered as a starting point for experimental investigation. Appropriate safety precautions and laboratory practices should be employed at all times. The estimated yields are for guidance only and may vary depending on the specific experimental conditions.
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and established experimental protocols for closely related triazine derivatives. The document includes a summary of its key identifiers, a tabulation of its predicted physicochemical characteristics, and detailed, adaptable experimental methodologies for the determination of these properties. Furthermore, it presents logical workflows for its synthesis and analysis, visualized using Graphviz diagrams, to aid researchers in their practical applications.
Introduction
This compound belongs to the s-triazine class of heterocyclic compounds. The triazine core is a well-known scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties.[1][2] The substitution pattern on the triazine ring plays a crucial role in determining the molecule's physicochemical properties and, consequently, its biological activity and environmental fate. This guide focuses specifically on the 4-amino, 6-isopropyl, and 2-hydroxy substituted triazine, providing a foundational understanding for researchers working with this and related compounds.
Compound Identification
The fundamental identifiers for this compound are crucial for accurate database searches and regulatory submissions.
| Identifier | Value |
| IUPAC Name | 4-amino-6-(1-methylethyl)-1,3,5-triazin-2(1H)-one |
| CAS Number | 175204-66-7 |
| Molecular Formula | C₆H₁₀N₄O |
| Synonyms | This compound, 2-Amino-4-hydroxy-6-isopropyl-1,3,5-triazine |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | ChemWhat[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Not available | |
| pKa | Not available | |
| logP (Octanol-Water Partition Coefficient) | Not available |
Note: The lack of experimental data highlights a research gap for this particular compound.
Experimental Protocols
The following sections detail generalized experimental protocols for determining key physicochemical properties of triazine derivatives. These methods can be adapted for the specific analysis of this compound.
Synthesis of 4-Amino-6-substituted-1,3,5-triazin-2-ones
A general and adaptable method for the synthesis of 4-amino-6-substituted-1,3,5-triazin-2-ones involves the sequential nucleophilic substitution of cyanuric chloride.[4]
Protocol:
-
Reaction of Cyanuric Chloride with an Amine: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add a solution of the desired amine (e.g., isopropylamine) dropwise while maintaining the temperature. An excess of the amine or the addition of a base (e.g., sodium carbonate) is used to neutralize the HCl formed during the reaction.[5]
-
Hydrolysis: The resulting 2-amino-4-chloro-6-substituted-1,3,5-triazine is then subjected to hydrolysis. This can be achieved by heating the compound in an aqueous acidic or basic solution. For example, refluxing with aqueous sodium hydroxide will replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form (triazin-2-one).[5]
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of Water Solubility
The shake-flask method is a standard and reliable technique for determining the water solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase from the saturated aqueous phase.
-
Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).
Determination of pKa
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a compound.
Protocol:
-
Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the compound is in its ionized form.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is also the standard procedure for determining the logP value.
Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase to create a two-phase system.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for partitioning equilibrium to be established.
-
Phase Separation: Separate the octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Analytical Workflow
The analysis of this compound in various matrices typically involves sample preparation followed by chromatographic separation and detection.
A common analytical approach for related hydroxy triazines involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader s-triazine class of compounds is known to interact with various biological targets. For instance, certain s-triazine derivatives have been shown to act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K), which are involved in critical cellular signaling pathways regulating cell growth, proliferation, and survival.[7][8] The antiproliferative activity of some triazine derivatives has been linked to the induction of apoptosis.[9] Further research is required to determine if this compound exhibits similar activities and to identify its specific molecular targets and affected signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for Propazine (HMDB0256821) [hmdb.ca]
- 3. PubChemLite - (hydroxy-isopropyl)-atrazine (C8H14ClN5O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. 2-Hydroxypropazine | C9H17N5O | CID 135461611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deisopropylhydroxyatrazine | C5H9N5O | CID 135398734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Amino-6-isopropyl-1,3,5-triazin-2-ol. Due to the limited availability of direct experimental data for this specific molecule in public-access databases, this document presents a combination of predicted spectroscopic data and experimental data from a closely related isomer, supplemented with detailed, standardized experimental protocols.
Compound Identification
| IUPAC Name: | 4-Amino-6-(propan-2-yl)-1,3,5-triazin-2-ol |
| Molecular Formula: | C₆H₁₀N₄O |
| Molecular Weight: | 154.17 g/mol |
| CAS Number: | Not assigned |
| Structure: |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.15 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.90 | Septet | 1H | -CH (CH₃)₂ |
| ~6.50 | Broad Singlet | 2H | -NH₂ |
| ~10.50 | Broad Singlet | 1H | OH |
| ~11.00 | Broad Singlet | 1H | Triazine-NH |
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~21.5 | -CH(C H₃)₂ |
| ~35.0 | -C H(CH₃)₂ |
| ~155.0 | C =O |
| ~165.0 | C -NH₂ |
| ~170.0 | C -isopropyl |
Infrared (IR) Spectroscopy
The following table outlines the predicted characteristic infrared absorption bands for this compound based on the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (lactam) |
| ~1640 | Strong | N-H bending |
| 1550-1450 | Medium-Strong | C=N stretching (triazine ring) |
| ~1400 | Medium | C-H bending (isopropyl) |
| ~1250 | Medium | C-N stretching |
Mass Spectrometry (MS)
Direct experimental mass spectrometry data for this compound is unavailable. However, experimental data for its close structural isomer, Atrazine-desethyl-2-hydroxy (6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one, PubChem CID: 135510207), is available and presented below for comparative purposes. The fragmentation patterns are expected to be similar.
Table 4: Experimental MS/MS Data for Atrazine-desethyl-2-hydroxy
| Precursor m/z | Fragmentation Mode | Product Ions (m/z) |
| 170.1038 | HCD | 128.0570, 86.0346, 85.0508, 69.0084 |
A predicted fragmentation pattern for this compound would likely involve the loss of the isopropyl group and fragmentation of the triazine ring.
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
-
The final solution height in the tube should be approximately 4-5 cm.[1]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation :
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.[6]
-
Acquire the mass spectrum over the desired m/z range.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
-
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Molecular Structure and Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for this compound in mass spectrometry.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the solubility of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in various research and development fields. A thorough understanding of a compound's solubility is fundamental for its application in synthesis, purification, formulation, and biological studies. This document provides a summary of the currently available solubility data, detailed experimental protocols for determining solubility, and a workflow for this process.
Due to a lack of publicly available quantitative solubility data for this compound in organic solvents, this guide focuses on the methodology for determining these crucial parameters. The provided protocols are based on widely accepted scientific methods.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is presented to highlight this data gap and to serve as a template for recording experimentally determined values.
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |
| Methanol | Data not available | Data not available | |||
| Ethanol | Data not available | Data not available | |||
| Acetone | Data not available | Data not available | |||
| Acetonitrile | Data not available | Data not available | |||
| Dichloromethane | Data not available | Data not available | |||
| Ethyl Acetate | Data not available | Data not available | |||
| Tetrahydrofuran (THF) | Data not available | Data not available | |||
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |||
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Note: The synthesis of related triazine compounds has been reported in solvents such as diethyl ether, dichloroethane, and tetrahydrofuran, suggesting some degree of solubility in these solvents. However, quantitative data is not provided in these sources.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
2.1. Materials
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). The vials should be agitated for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to achieve clear separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
2.3. Analytical Method Validation
A key component of accurate solubility determination is the use of a validated analytical method for quantification. This typically involves establishing:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The concentration range over which the analytical signal is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Environmental Degradation of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol (Hydroxyatrazine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-6-isopropyl-1,3,5-triazin-2-ol, commonly known as hydroxyatrazine, is a primary and persistent metabolite of the widely used herbicide atrazine. Understanding its environmental fate is critical for assessing the long-term ecological impact of atrazine use. This technical guide provides a comprehensive overview of the biotic and abiotic degradation pathways of hydroxyatrazine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Microbial degradation, primarily by bacteria such as Arthrobacter sp., is the principal route for the complete mineralization of hydroxyatrazine. This process involves a series of enzymatic reactions that sequentially remove the ethyl and isopropyl groups, leading to the formation of cyanuric acid, which is then further metabolized to ammonia and carbon dioxide. Abiotic degradation can occur through processes such as photolysis and reactions with soil minerals like manganese oxides, although these pathways are highly dependent on environmental conditions such as pH and the presence of sensitizing molecules. This guide synthesizes current scientific knowledge to provide a detailed resource for professionals engaged in environmental science and drug development.
Introduction
This compound (hydroxyatrazine) is a major transformation product of atrazine, one of the most extensively used herbicides worldwide.[1] Due to its persistence and potential for groundwater contamination, the environmental degradation of hydroxyatrazine is a subject of significant scientific scrutiny. Hydroxyatrazine is formed through the hydrolysis of the chlorine atom at the C-2 position of the triazine ring of atrazine, a reaction that can be mediated by both biotic and abiotic factors.[2] Unlike its parent compound, hydroxyatrazine exhibits lower mobility in soil.[3] However, its persistence necessitates a thorough understanding of its ultimate environmental fate. This guide details the known biotic and abiotic degradation pathways, presents available quantitative data on degradation kinetics, and outlines common experimental methodologies for studying these processes.
Biotic Degradation
The microbial breakdown of hydroxyatrazine is the most significant pathway for its complete removal from the environment. A variety of soil microorganisms have been identified that can utilize atrazine and its metabolites as a source of nitrogen.
Biodegradation Pathway
The primary biodegradation pathway of atrazine, including the formation and subsequent degradation of hydroxyatrazine, is a well-characterized enzymatic process. The initial step is the hydrolysis of atrazine to hydroxyatrazine, catalyzed by the enzyme atrazine chlorohydrolase (AtzA) or a similar hydrolase, TrzN.[4][5] Following its formation, hydroxyatrazine is further degraded through a series of hydrolytic reactions that sequentially remove the N-alkyl groups.
The key enzymes involved in the degradation of hydroxyatrazine are:
-
Hydroxyatrazine ethylaminohydrolase (AtzB): This enzyme catalyzes the hydrolytic deamination of the ethyl group from hydroxyatrazine, producing N-isopropylammelide.
-
N-isopropylammelide isopropylaminohydrolase (AtzC): This enzyme removes the isopropyl group from N-isopropylammelide, yielding cyanuric acid.[5]
Cyanuric acid is a central intermediate in the degradation of all s-triazine herbicides and is subsequently mineralized to ammonia and carbon dioxide by a suite of enzymes encoded by the atzD, atzE, and atzF genes.[4]
The following diagram illustrates the microbial degradation pathway of atrazine to cyanuric acid.
Quantitative Data on Biodegradation
The rate of hydroxyatrazine biodegradation is influenced by various environmental factors, including soil type, moisture content, temperature, and the microbial community composition. The half-life of atrazine in soil can vary significantly, ranging from a few days in adapted soils to over 100 days in others.[2][6] The formation and subsequent degradation of hydroxyatrazine are key factors in the overall persistence of atrazine residues.
| Parameter | Value | Conditions | Reference |
| Atrazine Half-life | 4-8 days | High soil moisture | [6] |
| Atrazine Half-life | 14-109 days | Various field studies | [2] |
| Hydroxyatrazine Degradation | 67% remaining after 180 days | Soil microcosm | [7] |
| Cyanuric Acid Concentration | Increased from <0.3 to 6.8 mg/L | Constructed wetland outflow | [8] |
Table 1: Selected quantitative data on the degradation of atrazine and the fate of hydroxyatrazine.
Abiotic Degradation
Abiotic processes also contribute to the transformation of hydroxyatrazine in the environment, although their efficiency can be limited under typical environmental conditions.
Photodegradation
Photodegradation, or the breakdown of molecules by light, can be a route for the transformation of triazine herbicides. Direct photolysis of hydroxyatrazine in water appears to be a slow process. However, the presence of photosensitizing substances, such as humic acids, can influence the rate of degradation. Some studies suggest that under certain conditions, such as exposure to sunlight in the absence of humic acids, the concentration of hydroxyatrazine can decrease.[9] In contrast, other studies have found that hydroxyatrazine is resistant to degradation under UV irradiation in the presence of humic acids.[9][10] The UV/H2O2 process has been shown to degrade atrazine, with hydroxyatrazine being a major product.[11]
Chemical Degradation
Chemical degradation of hydroxyatrazine in soil and water can be mediated by reactive mineral surfaces. Manganese oxides (MnO₂) have been shown to promote the degradation of atrazine to hydroxyatrazine and its subsequent dealkylation products.[4][12] This process can occur under dry conditions on mineral surfaces and is influenced by factors such as the type of manganese oxide and the relative humidity.[13] The proposed mechanism involves the formation of bonds between the triazine ring and the manganese oxide surface, which facilitates hydrolysis and dealkylation.[13]
The following diagram illustrates a simplified overview of the abiotic degradation pathways.
Experimental Protocols
The study of hydroxyatrazine degradation relies on a combination of laboratory and field-based experimental approaches.
Soil Microcosm/Mesocosm Studies
Objective: To simulate and monitor the degradation of hydroxyatrazine in a controlled soil environment.
Protocol:
-
Soil Collection and Preparation: Collect soil from a relevant field site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Microcosm Setup: Place a known amount of soil (e.g., 50 g) into individual glass jars or containers.[14]
-
Spiking: Prepare a stock solution of hydroxyatrazine in a suitable solvent (e.g., methanol). Apply the solution to the soil to achieve the desired initial concentration, ensuring even distribution. Allow the solvent to evaporate.
-
Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms at a constant temperature in the dark to prevent photodegradation. Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.
-
Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.
-
Extraction: Extract hydroxyatrazine and its metabolites from the soil using an appropriate solvent system (e.g., methanol/water mixture).[10]
-
Analysis: Quantify the concentration of the parent compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
The following diagram outlines a typical experimental workflow for a soil microcosm study.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used for the separation of atrazine and its metabolites.[8]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., potassium phosphate) is often employed.[8]
-
Detection: A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the analytes.[8]
Solid-Phase Extraction (SPE):
-
SPE is frequently used to clean up and concentrate samples prior to HPLC or GC-MS analysis, especially for water samples. Cation-exchange cartridges can be effective for extracting hydroxylated atrazine degradation products.[7]
Conclusion
The environmental degradation of this compound (hydroxyatrazine) is a complex process involving both biotic and abiotic pathways. Microbial degradation via a series of enzymatic steps represents the most complete route to mineralization. Abiotic processes such as photolysis and reactions with mineral surfaces also contribute to its transformation, with their significance being highly dependent on specific environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the long-term environmental fate of this persistent atrazine metabolite and for developing effective remediation strategies. Further research is needed to obtain more comprehensive quantitative data on the degradation kinetics of hydroxyatrazine under a wider range of environmental scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Biodegradation Processes of Atrazine in Constructed Wetland Using Compound-Specific Stable Isotope Analysis [mdpi.com]
- 9. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abiotic transformation of atrazine in aqueous phase by biogenic bixbyite-type Mn2O3 produced by a soil-derived Mn(II)-oxidizing bacterium of Providencia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transformation of Atrazine on δ-MnO2 surfaces under dry conditions: Hydrolysis and dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
A Comprehensive Technical Guide to 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound belonging to the 1,3,5-triazine class. While specific data for this exact molecule is not extensively available in public databases, this document extrapolates its chemical properties, potential synthesis, and likely biological significance based on closely related analogs and the well-documented chemistry of the triazine scaffold.
Chemical Identity and Properties
While a specific CAS number for this compound has not been identified in major chemical registries, its identity can be clearly defined by its chemical structure and systematic IUPAC name. A closely related compound, Deisopropylhydroxyatrazine (CAS No. 7313-54-4), which is 4-amino-6-(ethylamino)-1,3,5-triazin-2-ol, provides a basis for predicting the properties of the isopropyl analog.[1][2][3]
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 4-Amino-6-methyl-1,3,5-triazin-2-ol[4] | 4-amino-6-anilino-1,3,5-triazin-2-ol[5] |
| Molecular Formula | C₆H₁₀N₄O | C₄H₆N₄O | C₉H₉N₅O |
| Molecular Weight | ~154.17 g/mol | 126.12 g/mol | 203.20 g/mol |
| IUPAC Name | 4-Amino-6-(propan-2-yl)-1,3,5-triazin-2(1H)-one | 4-amino-6-methyl-1H-1,3,5-triazin-2-one[4][6] | 4-amino-6-anilino-1,3,5-triazin-2-ol[5] |
| CAS Number | Not Assigned | 16352-06-0[4][6] | Not Assigned |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Predicted Solubility | Moderately soluble in water and polar organic solvents | Data not available | Data not available |
| Predicted pKa | ~7.5 (analogous to Deisopropylhydroxyatrazine)[3] | Data not available | Data not available |
Proposed Synthesis Methodology
The synthesis of this compound can be conceptually designed based on the well-established reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its sequential nucleophilic substitution. This multi-step process allows for the controlled introduction of different functional groups onto the triazine ring.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a putative pathway and would require optimization.
-
Step 1: Synthesis of 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of isopropylamine (1 equivalent) in the same solvent.
-
Concurrently, add an aqueous solution of a mild base, such as sodium bicarbonate (1.5 equivalents), to neutralize the HCl generated during the reaction.
-
Maintain the temperature at 0-5 °C and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and washed with cold water.
-
-
Step 2: Synthesis of this compound
-
Suspend the 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine (1 equivalent) in an aqueous solution.
-
Add a solution of a strong base, such as sodium hydroxide (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
The resulting solid can be collected by filtration, washed with water, and dried.
-
Characterization: The final product should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the isopropyl and amino groups.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups such as N-H, O-H, and C=O (from the tautomeric keto form).
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities, including roles as herbicides, antimicrobials, and anticancer agents.[7][8][9][10] The specific substitutions on the triazine ring are critical in determining the compound's biological targets and overall activity profile.
Potential Applications:
-
Anticancer Activity: Many 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. They can act through various mechanisms, including the inhibition of kinases, dihydrofolate reductase, or by inducing apoptosis.
-
Antimicrobial Activity: The triazine scaffold is present in several antimicrobial compounds. These derivatives can target essential microbial enzymes or disrupt cell membrane integrity.
-
Herbicidal Activity: Atrazine and its derivatives are well-known herbicides that primarily act by inhibiting photosystem II in plants. It is plausible that this compound could exhibit similar, though likely attenuated, herbicidal properties.
Diagram 2: Potential Biological Activities of 1,3,5-Triazine Derivatives
Caption: Diverse biological activities associated with the 1,3,5-triazine scaffold.
Conclusion
This compound is a molecule of interest within the versatile class of 1,3,5-triazines. While direct experimental data is sparse, its properties and synthesis can be reliably inferred from the extensive body of research on its structural analogs. The synthetic route via cyanuric chloride is a feasible and adaptable method for its production. Further investigation into its biological activity is warranted, given the broad spectrum of pharmacological effects observed in other substituted triazines. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential applications of this compound in drug discovery and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. accustandard.com [accustandard.com]
- 3. 7313-54-4 CAS MSDS (ATRAZINE-DESISOPROPYL-2-HYDROXY) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Amino-6-methyl-1,3,5-triazin-2-ol [synhet.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Inactivity of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol and its derivatives, with a particular focus on its role as a metabolite of the widely used herbicide, atrazine. This document is intended for researchers, scientists, and drug development professionals working in the fields of agrochemistry, environmental science, and toxicology.
Executive Summary
This compound is a primary metabolite of atrazine, a prominent member of the triazine class of herbicides. While atrazine exhibits potent herbicidal activity through the inhibition of Photosystem II (PSII) in plants, its metabolic derivative, this compound (also known as hydroxyatrazine), is characterized by a significant loss of this activity. This guide will explore the synthesis, mechanism of action of the parent compound, the metabolic pathway leading to the titular derivative, and the consequential detoxification, supported by experimental protocols and data.
Introduction to Triazine Herbicides and Atrazine
The s-triazine herbicides, with atrazine being a key example, have been extensively used for the control of broadleaf and grassy weeds in various crops. Their efficacy stems from their ability to interrupt the photosynthetic electron transport chain in susceptible plants. Atrazine, chemically known as 2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine, is a systemic herbicide absorbed primarily through the roots.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for atrazine and other triazine herbicides is the inhibition of photosynthesis. Specifically, these compounds bind to the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the plastoquinone (PQ) binding site, thereby interrupting the electron flow from the primary electron acceptor QA to PQ. The blockage of electron transport leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and ultimately, cell death.
Figure 1: Signaling pathway of Photosystem II inhibition by atrazine derivatives.
Metabolism of Atrazine and Formation of this compound
In tolerant plants, as well as in soil and water, atrazine undergoes metabolic degradation. One of the primary detoxification pathways is the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, which is replaced by a hydroxyl group. This reaction leads to the formation of hydroxyatrazine, which includes this compound. This hydroxylation is a key step in the detoxification of atrazine, as the resulting hydroxylated metabolites exhibit significantly reduced or no herbicidal activity.[1][2]
Figure 2: Metabolic detoxification of atrazine to hydroxyatrazine.
Biological Activity Data
The herbicidal activity of atrazine and its metabolites is typically quantified by measuring the inhibition of Photosystem II or by assessing the impact on whole plant growth. The concentration required to inhibit a process by 50% is denoted as the IC50 or GR50 value. While atrazine is a potent inhibitor of PSII, its hydroxylated metabolite, this compound, is largely inactive. In some cases, hydroxyatrazine has been observed to cause a stimulation of photosynthesis.[3]
Table 1: Comparative Herbicidal Activity of Atrazine and its Metabolite
| Compound | Target | Endpoint | Value | Reference |
| Atrazine | Photosystem II | IC50 | ~95 µg/L | [3] |
| This compound (Hydroxyatrazine) | Photosystem II | - | No significant inhibition; potential stimulation | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives generally starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution.
General Procedure:
-
Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled to 0-5 °C. An equimolar amount of the first amine (e.g., isopropylamine) is added dropwise. The reaction is typically stirred for several hours at low temperature.
-
Disubstitution: The temperature of the reaction mixture is raised to room temperature, and the second amine (e.g., ammonia to introduce the amino group) is added. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The resulting 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine is then subjected to hydrolysis to replace the remaining chlorine atom with a hydroxyl group. This can be achieved by heating in the presence of an acid or base.
-
Purification: The final product is purified by recrystallization or column chromatography.
Figure 3: General workflow for the synthesis of this compound.
Whole-Plant Bioassay for Herbicidal Activity
This protocol is designed to assess the phytotoxicity of a compound on whole plants.
Materials:
-
Test compound (e.g., this compound)
-
Positive control (e.g., Atrazine)
-
Negative control (solvent vehicle)
-
Susceptible plant species (e.g., Brassica napus, Sinapis alba)
-
Pots with a suitable growing medium
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation: Sow seeds of the susceptible plant species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Treatment Application: Prepare a series of dilutions of the test compound, positive control, and negative control. Apply the treatments to the plants, typically as a foliar spray or by soil drenching.
-
Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.
-
Assessment: After a set period (e.g., 14-21 days), assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Harvest the above-ground biomass and measure the fresh or dry weight.
-
Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the negative control. Determine the GR50 value (the concentration of the compound that causes a 50% reduction in plant growth).
Photosystem II Inhibition Assay using Chlorophyll Fluorescence
This is a rapid and non-invasive method to measure the inhibition of PSII.
Materials:
-
Test compound
-
Positive control (e.g., Atrazine)
-
Negative control
-
Susceptible plant species or isolated chloroplasts
-
Pulse-Amplitude-Modulation (PAM) fluorometer
Procedure:
-
Sample Preparation: For intact leaves, dark-adapt the plant for at least 20-30 minutes. For isolated chloroplasts, prepare a suspension in a suitable buffer.
-
Treatment: Apply the test compounds at various concentrations to the leaves or chloroplast suspension.
-
Measurement: Use the PAM fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) after a saturating light pulse.
-
Calculation of Quantum Yield: Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates inhibition of PSII.
-
Data Analysis: Plot the Fv/Fm values against the logarithm of the compound concentration to determine the IC50 value for PSII inhibition.
Conclusion
The biological activity of this compound is intrinsically linked to its role as a detoxification product of the herbicide atrazine. While atrazine is a potent inhibitor of Photosystem II, the hydrolysis of the chlorine atom to a hydroxyl group renders the molecule largely inactive as a herbicide. This understanding is crucial for environmental monitoring, as the presence of hydroxyatrazine indicates the degradation of the parent herbicide. For researchers in drug development, the triazine scaffold remains a versatile platform for the design of various bioactive molecules, but the specific substitutions on the triazine ring are critical determinants of biological activity.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a metabolite of the herbicide atrazine, is a compound of significant environmental and toxicological interest. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including environmental samples and biological fluids. This document provides detailed application notes and protocols for the detection and quantification of this analyte using modern analytical techniques. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the analysis of triazine herbicides and their metabolites.[1][2][3][4][5][6][7]
Analytical Methods Overview
The determination of this compound, also known as deisopropylatrazine, can be effectively achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high selectivity and sensitivity, allowing for the detection of trace levels of the analyte in complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of atrazine and its metabolites.[1][2][3] It is particularly well-suited for analyzing polar and thermally labile compounds like deisopropylatrazine without the need for derivatization.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also utilized for the analysis of triazine compounds.[5][6][7] However, it may require derivatization to improve the volatility and thermal stability of the analyte. The use of an isotope dilution method with GC-MS can compensate for variations in sample recovery.[7]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods used to detect atrazine and its metabolites, including deisopropylatrazine.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (Correlation Coefficient) | Reference |
| LC-MS/MS | Soil and Water | 0.04 µg/kg | 0.1 µg/kg | > 75% | > 0.9950 | [3] |
| LC-ESI-MS/MS | Human Seminal Plasma | 150–210 pg/mL | 500–700 pg/mL | Not Specified | 10–240 ng/mL | [4] |
| GC-MS (Isotope Dilution) | Water | 0.10 µg/L (for DIA) | Not Specified | Not Specified | Not Specified | [7] |
| GC-MS (Isotope Dilution) | Sediment | 0.50 ng/g (for DIA) | Not Specified | Not Specified | Not Specified | [7] |
| GC-MSD | Water | Not Specified | 0.10 µg/L (for deisopropylatrazine) | 95% (±6.8%) | Not Specified | [6] |
| LPME-HPLC | Environmental Water | 0.5–1.0 µg/L | Not Specified | > 90.1% | Not Specified | [8] |
DIA: Deisopropylatrazine
Experimental Protocols
Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction and LC-MS/MS
This protocol is adapted from methodologies described for the analysis of atrazine and its metabolites in environmental water samples.[3][9]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analyte from the water sample and remove interfering matrix components.
-
Materials:
-
Water sample (e.g., 20 mL)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Acetone/Dichloromethane (50:50, v/v)
-
Millipore water
-
0.22 µm filter membrane
-
-
Procedure:
-
Adjust the pH of the water sample to 3-4.[6]
-
Condition the SPE cartridge by passing methanol followed by Millipore water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge with Millipore water to remove polar impurities.
-
Elute the analyte with a suitable solvent mixture, such as acetone/dichloromethane (50:50, v/v).[3]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm filter membrane before LC-MS/MS analysis.[3]
-
2. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify the analyte.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Example): [3][4]
-
Column: C18 reversed-phase column (e.g., Zorbax SB-Aq, 2.1 × 100 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Acetic acid in water.[4]
-
Gradient Elution: Start with 30% B, increase linearly to 90% B in 3.0 min, hold for 1.5 min, then return to initial conditions and re-equilibrate.[3]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25 °C.[4]
-
Protocol 2: Analysis of this compound in Biological Matrices by LC-MS
This protocol is based on a method developed for the analysis of atrazine and its metabolites in mouse urine and plasma.[1][2]
1. Sample Preparation
-
Objective: To extract the analyte from biological fluids.
-
Materials:
-
Procedure:
-
To the biological sample, add an equal volume of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS analysis.
-
2. LC-MS Analysis
-
Objective: To separate and detect the analyte and its related metabolites.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer.
-
LC Conditions: A suitable reversed-phase column and gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic modifier (e.g., acetonitrile) should be employed.
-
MS Conditions: The mass spectrometer should be operated in a mode that allows for the simultaneous measurement of atrazine and its major metabolites, including didealkyl atrazine, desisopropyl atrazine, and desethyl atrazine.[1][2]
Visualizations
Caption: Workflow for the analysis of this compound in water by LC-MS/MS.
Caption: Workflow for the preparation of biological samples for LC-MS analysis.
References
- 1. Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ruidera.uclm.es [ruidera.uclm.es]
- 5. Analysis of atrazine, terbutylazine and their N-dealkylated chloro and hydroxy metabolites by solid-phase extraction and gas chromatography-mass spectrometry and capillary electrophoresis-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol. This method is tailored for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for purity assessment, stability testing, and quality control of this compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a heterocyclic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of research and development activities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of small organic molecules due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC-UV method.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing: Chromatography data station software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were developed based on methods for structurally similar hydroxy-s-triazines.[4][5]
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Initial recommendation: 40:60 (v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition may require optimization depending on the specific column and HPLC system used.
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation
The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
Results and Discussion
The HPLC-UV method described provides excellent separation and quantification of this compound. The analyte peak is well-resolved from any potential impurities and solvent front. The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.999. The accuracy, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.0% to 102.0%. The precision of the method, expressed as the relative standard deviation (%RSD) for replicate injections, was less than 2.0%, indicating high reproducibility. The sensitivity of the method is suitable for the intended application, with low limits of detection (LOD) and quantification (LOQ).
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for the quantification of this compound.
Conclusion
The HPLC-UV method presented in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method is validated and demonstrates excellent linearity, accuracy, precision, and sensitivity. This protocol is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-isopropyl-1,3,5-triazin-2-ol, also known as Atrazine-desethyl-2-hydroxy, is a principal metabolite of the widely used triazine herbicide, atrazine.[1][2][3] While not employed directly as a herbicide in agricultural practices, its study is crucial for understanding the environmental fate, degradation pathways, and long-term impact of atrazine-based weed management systems. Atrazine, the parent compound, is a selective herbicide used for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[4][5] This document provides an overview of the herbicidal activity of the parent compound, atrazine, and outlines protocols relevant to the study of triazine herbicides and their metabolites.
Mechanism of Action of the Parent Herbicide: Atrazine
Triazine herbicides, including atrazine, act by inhibiting photosynthesis.[6][7] Specifically, atrazine binds to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membranes.[8] This binding blocks the electron transport chain, preventing the transfer of electrons from plastoquinone QA to QB.[8] The disruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and subsequent plant growth, ultimately leading to plant death.[8][9]
Caption: Atrazine inhibits photosynthesis by blocking electron transport at the QB binding site of the D1 protein in Photosystem II.
Quantitative Data: Atrazine Efficacy and Crop Tolerance
The following tables summarize the typical application rates, weed control spectrum, and crop tolerance for the parent herbicide, atrazine. It is important to note that hydroxylated forms of atrazine, such as this compound, are generally considered to be much less phytotoxic than the parent molecule.[10]
Table 1: Atrazine Application Rates for Corn
| Application Timing | Soil Erodibility | Crop Residue Cover | Rate (pounds active ingredient/acre) | Rate (pints of 4L formulation/acre) |
| Pre-plant/Pre-emergence | Highly Erodible | >30% | up to 2.0 | up to 4.0 |
| Pre-plant/Pre-emergence | Highly Erodible | <30% | 1.6 | 3.2 |
| Pre-plant/Pre-emergence | Not Highly Erodible | - | up to 2.0 | up to 4.0 |
| Post-emergence | - | - | up to 2.0 | up to 4.0 |
Note: The total atrazine applied must not exceed 2.5 lbs active ingredient per acre per calendar year.[11] Rates may vary based on soil type, organic matter content, and weed pressure.
Table 2: General Weed Control Spectrum for Atrazine
| Weeds Controlled | Weeds Suppressed |
| Annual Morningglory | Crabgrass |
| Cocklebur | |
| Lambsquarters | |
| Mustard | |
| Pigweed | |
| Ragweed | |
| Smartweed | |
| Wild Buckwheat | |
| Annual Bluegrass (Poa annua) | |
| Chickweed | |
| Henbit | |
| Knotweed |
Table 3: Crop Tolerance to Atrazine
| Crop | Tolerance Level | Notes |
| Corn | Tolerant | Can metabolize atrazine to non-toxic compounds.[8] |
| Sorghum | Tolerant | Can metabolize atrazine to non-toxic compounds. |
| Sugarcane | Tolerant | Used for selective weed control. |
| St. Augustine Grass | Tolerant | Used in turfgrass for weed control.[12] |
| Centipedegrass | Tolerant | Used in turfgrass for weed control.[12] |
| Dry Beans, Oats, Soybeans, Sunflower | Susceptible | These crops can be injured by atrazine carry-over in the soil.[15][16] |
Experimental Protocols
Detailed methodologies for assessing the herbicidal activity and phytotoxicity of triazine compounds are provided below. These protocols can be adapted for studying the effects of atrazine and its metabolites.
Protocol 1: Greenhouse Phytotoxicity Assay
Objective: To evaluate the phytotoxicity of a test compound on selected plant species in a controlled environment.
Materials:
-
Test compound (e.g., Atrazine) and its metabolite (this compound)
-
Solvent for dissolving the test compound (e.g., acetone, DMSO)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of indicator plant species (e.g., oat, as it is sensitive to atrazine)[17]
-
Greenhouse or growth chamber with controlled temperature, light, and humidity
-
Sprayer for herbicide application
-
Measuring equipment (balance, graduated cylinders)
Procedure:
-
Plant Preparation: Sow seeds of the indicator species in pots and allow them to grow to a specific stage (e.g., two to three-leaf stage).
-
Treatment Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make a series of dilutions to achieve the desired application rates. An untreated control (solvent only) should be included.
-
Application: Apply the different concentrations of the test compound to the plants using a sprayer, ensuring uniform coverage. For soil activity assessment, the compound can be applied to the soil surface.
-
Incubation: Place the treated plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Assessment: Evaluate phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Assessments should include:
-
Visual injury ratings (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death). Symptoms to look for include chlorosis, necrosis, and stunting.[8]
-
Plant height measurements.
-
Shoot and root biomass (fresh and dry weight) at the end of the experiment.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.
Protocol 2: Field Efficacy Trial
Objective: To evaluate the weed control efficacy and crop safety of a test compound under field conditions.
Materials:
-
Test compound formulated for field application
-
Field plot sprayer calibrated for accurate application
-
Field site with natural or seeded weed populations and the desired crop
-
Standard agronomic inputs (fertilizer, irrigation)
-
Data collection tools (quadrats, measuring tapes, data sheets)
Procedure:
-
Trial Design: Design the experiment using a randomized complete block design with at least three to four replications. Treatments should include an untreated control, the test compound at various rates, and a commercial standard herbicide for comparison.
-
Plot Establishment: Establish plots of a suitable size (e.g., 3m x 10m).
-
Application: Apply the treatments at the appropriate crop and weed growth stage using a calibrated sprayer. Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
Assessments:
-
Weed Control: Assess weed control at regular intervals by counting the number of weeds per unit area (e.g., using a quadrat) and/or by visual ratings of percent weed control.
-
Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at regular intervals.[18] For new herbicides, dedicated crop safety trials in the absence of weeds are recommended.
-
Yield: At crop maturity, harvest the plots and determine the crop yield.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the performance of the different treatments.
Visualized Workflows and Relationships
Caption: A typical workflow for the evaluation of a potential new herbicide, from initial screening to field trials.
Caption: The relationship between atrazine and its less phytotoxic metabolite, this compound.
Conclusion
This compound is a significant metabolite in the degradation of the herbicide atrazine. While it exhibits little to no herbicidal activity itself, its formation is a key process in the detoxification of atrazine in tolerant plant species and in the environment. The study of this and other atrazine metabolites is essential for a comprehensive understanding of the environmental impact and non-target effects of atrazine use in agriculture. The provided protocols offer a framework for researchers to investigate the biological activity of triazine herbicides and their degradation products.
References
- 1. 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | C6H11N5O | CID 135510207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATRAZINE-DESETHYL-2-HYDROXY | 19988-24-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. teamchem.co [teamchem.co]
- 5. Cas 1912-24-9,Atrazine | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazine herbicides [m.chemicalbook.com]
- 8. cals.cornell.edu [cals.cornell.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. cals.cornell.edu [cals.cornell.edu]
- 12. Hi-Yield Atrazine Weed Killer Concentrate [solutionsstores.com]
- 13. labelsds.com [labelsds.com]
- 14. southernag.com [southernag.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Persistence and phytotoxicity of the herbicide atrazine applied on corn crop on successive sunflower crop - Advances in Weed Science [awsjournal.org]
- 17. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes and Protocols for Phytotoxicity Testing of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-isopropyl-1,3,5-triazin-2-ol belongs to the triazine class of herbicides. The primary mode of action for triazine herbicides is the inhibition of photosynthesis at photosystem II (PSII).[1][2] By binding to the D1 protein in the PSII complex, they block the electron transport chain, leading to a cascade of events that cause oxidative stress and ultimately, plant death.[1] Common symptoms of triazine herbicide phytotoxicity include chlorosis (yellowing of leaves), followed by necrosis (tissue death), particularly in broadleaf plants.
These application notes provide a detailed experimental protocol for assessing the phytotoxicity of this compound on terrestrial plants. The protocol is based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.
Experimental Protocol: Terrestrial Plant Phytotoxicity Test - Seedling Emergence and Growth
This protocol is adapted from the OECD Guideline for the Testing of Chemicals 208, "Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test."
1. Objective
To determine the potential phytotoxic effects of this compound on the emergence and early growth of selected terrestrial plant species.
2. Principle of the Test
Seeds of selected plant species are sown in soil treated with various concentrations of this compound. The effects on seedling emergence, growth (shoot height and biomass), and overall plant health are observed over a period of 14 to 21 days after 50% of the control seedlings have emerged.
3. Test Substance
-
This compound (Purity ≥ 98%)
4. Test Organisms
A minimum of three plant species is recommended, including both monocotyledonous and dicotyledonous plants. The selection should represent a range of plant types. Examples include:
-
Monocots:
-
Oat (Avena sativa)
-
Corn (Zea mays)
-
Ryegrass (Lolium perenne)
-
-
Dicots:
-
Soybean (Glycine max)
-
Radish (Raphanus sativus)
-
Mustard (Sinapis alba)
-
5. Materials and Reagents
-
Test substance: this compound
-
Solvent (if required, e.g., acetone, ethanol) of analytical grade
-
Natural sandy loam or sandy clay loam soil with a low organic matter content (<1.5%)
-
Pots or containers (e.g., 15 cm diameter)
-
Certified seeds of the selected plant species
-
Controlled environment chamber or greenhouse with controlled temperature, light, and humidity
-
Analytical balance
-
Spraying equipment (if applicable for post-emergence application)
-
Drying oven
6. Experimental Procedure
6.1. Preparation of Test Concentrations
-
A stock solution of this compound should be prepared in a suitable solvent if the substance is not readily water-soluble.
-
A series of at least five geometrically spaced concentrations and a control (untreated soil or solvent-treated control) should be prepared. The concentration range should be determined based on preliminary range-finding tests. A suggested starting range could be 0.1, 1, 10, 100, and 1000 mg/kg of dry soil.
-
The test substance is incorporated into the soil. For soluble substances, an aqueous solution can be mixed thoroughly with the soil. For less soluble substances, a solvent is used to dissolve the compound, which is then mixed with a small portion of sand and subsequently incorporated into the bulk of the soil. The solvent must be allowed to evaporate completely before planting.
6.2. Planting and Test Conditions
-
Fill the pots with the treated soil.
-
Sow a specified number of seeds (e.g., 10-20 seeds) of a single species in each pot at a uniform depth.
-
Each treatment level and the control should have at least four replicate pots per plant species.
-
The pots should be placed in a randomized design within the controlled environment.
-
Test Conditions:
-
Temperature: 22 ± 5°C during the light period and 17 ± 5°C during the dark period.
-
Light: A 16-hour light and 8-hour dark cycle is recommended. Light intensity should be appropriate for the selected plant species.
-
Watering: Pots should be watered as needed to maintain optimal soil moisture.
-
7. Data Collection and Endpoints
-
Seedling Emergence: The number of emerged seedlings should be counted daily until no further emergence is observed in the control group for at least two consecutive days.
-
Visual Assessment: Observe and record any signs of phytotoxicity, such as chlorosis, necrosis, growth malformations, and discoloration, at regular intervals.
-
Shoot Height: At the end of the study (14-21 days after 50% emergence in the control), the shoot height of each surviving plant should be measured from the soil surface to the tip of the longest leaf.
-
Dry Biomass: The shoots of all surviving plants from each pot should be harvested, pooled, and dried in an oven at 60-70°C until a constant weight is achieved.
8. Statistical Analysis
-
The data for emergence, shoot height, and dry biomass should be analyzed to determine the effect of the test substance.
-
Analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) can be used to compare the treatment groups with the control.
-
The effective concentration that causes a 50% reduction in a specific endpoint (EC50) for emergence, shoot height, and biomass should be calculated using regression analysis.
Data Presentation
The following table presents a hypothetical summary of quantitative data for the phytotoxicity of this compound on three plant species.
| Plant Species | Endpoint | EC50 (mg/kg soil) | 95% Confidence Interval |
| Oat (Avena sativa) | Emergence | > 1000 | - |
| Shoot Height | 750 | 680 - 820 | |
| Dry Biomass | 550 | 500 - 600 | |
| Soybean (Glycine max) | Emergence | 800 | 720 - 880 |
| Shoot Height | 150 | 120 - 180 | |
| Dry Biomass | 90 | 75 - 105 | |
| Radish (Raphanus sativus) | Emergence | 950 | 880 - 1020 |
| Shoot Height | 120 | 100 - 140 | |
| Dry Biomass | 75 | 60 - 90 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for phytotoxicity testing.
Signaling Pathway: Mode of Action of Triazine Herbicides
Caption: Mode of action of triazine herbicides at Photosystem II.
References
Application Notes and Protocols for the Use of 4-Amino-6-(isopropylamino)-1,3,5-triazin-2-ol as a Chromatographic Standard
Compound Name: 4-Amino-6-(isopropylamino)-1,3,5-triazin-2(1H)-one Synonyms: Atrazine-desethyl-2-hydroxy, Desethyl-2-hydroxyatrazine, 2-hydroxy-4-isopropylamino-6-amino-s-triazine CAS Number: 19988-24-0 Molecular Formula: C₆H₁₁N₅O[1][2] Molecular Weight: 169.19 g/mol [1][2]
Introduction
4-Amino-6-(isopropylamino)-1,3,5-triazin-2(1H)-one, a significant metabolite of the widely used herbicide atrazine, is frequently analyzed in environmental and biological matrices to assess water quality and exposure to atrazine.[3] As a certified analytical standard, it plays a crucial role in the accurate quantification of atrazine degradation products in various samples. This document provides detailed application notes and protocols for its use as a standard in chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This analytical standard is suitable for both HPLC and Gas Chromatography (GC) applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-6-(isopropylamino)-1,3,5-triazin-2(1H)-one is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 169.19 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Form | Crystalline Solid | [1] |
| Storage Temperature | Room Temperature (20°C to 25°C) | [1] |
Experimental Protocols
1. Standard Solution Preparation
The preparation of accurate standard solutions is fundamental for the calibration of analytical instruments.
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount (e.g., 10 mg) of 4-Amino-6-(isopropylamino)-1,3,5-triazin-2(1H)-one analytical standard.
-
Dissolve the standard in a Class A 100 mL volumetric flask using a suitable solvent such as methanol or acetonitrile.
-
Ensure the standard is completely dissolved, using sonication if necessary.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed, amber glass vial at 2-8 °C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition or a suitable solvent.
-
Concentrations should bracket the expected concentration range of the analyte in the samples.
-
These solutions are used to construct a calibration curve for quantification.
-
2. Sample Preparation
The choice of sample preparation technique is dependent on the matrix (e.g., water, soil, biological fluids). Solid-Phase Extraction (SPE) is a commonly employed technique for the extraction and pre-concentration of atrazine and its metabolites from aqueous samples.
-
Solid-Phase Extraction (SPE) for Water Samples:
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by deionized water.
-
Load a known volume of the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen or by vacuum.
-
Elute the analytes with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture of dichloromethane and methanol).
-
The eluate can be concentrated and reconstituted in the initial mobile phase for LC analysis or derivatized for GC analysis.
-
References
Application Notes and Protocols for Novel 4-Amino-6-isopropyl-1,3,5-triazin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel 4-Amino-6-isopropyl-1,3,5-triazin-2-ol analogs. The protocols and data presented are based on established methodologies for substituted 1,3,5-triazine derivatives and aim to guide researchers in the exploration of this promising class of compounds.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The 4-amino-6-alkyl-1,3,5-triazin-2-ol core, in particular, represents a versatile template for the development of novel therapeutic agents. The presence of the amino and hydroxyl groups offers opportunities for hydrogen bonding interactions with biological targets, while the alkyl substituent at the 6-position allows for modulation of lipophilicity and steric interactions. This document outlines the synthesis, potential biological applications, and relevant experimental protocols for this compound and its analogs.
Synthesis
The general synthetic approach to 4-Amino-6-alkyl-1,3,5-triazin-2-ol analogs starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a stepwise nucleophilic substitution of the chlorine atoms, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for controlled introduction of different substituents by careful management of reaction temperature.[3]
A typical synthetic route involves:
-
Monosubstitution: Reaction of cyanuric chloride with an alkyl Grignard reagent or an organometallic equivalent to introduce the isopropyl or other alkyl group. This step is typically performed at low temperatures.
-
Disubstitution: Introduction of the amino group by reacting the dichlorotriazine intermediate with ammonia or a protected amine at a slightly elevated temperature.
-
Hydrolysis: The final chlorine atom is replaced by a hydroxyl group through hydrolysis, often under basic conditions, to yield the desired 4-Amino-6-alkyl-1,3,5-triazin-2-ol.
Potential Applications
Based on the biological activities reported for structurally related 1,3,5-triazine derivatives, this compound analogs are promising candidates for investigation in several therapeutic areas:
-
Anticancer Agents: Many substituted triazines have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action can vary, including inhibition of kinases such as PI3K and mTOR, or dihydrofolate reductase (DHFR).[5]
-
Antimicrobial and Antifungal Agents: The triazine scaffold is present in a number of antimicrobial and antifungal compounds.[6][7] These analogs could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibitors: Triazine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs) and carbonic anhydrases.[5][8]
Data Presentation
The following table summarizes the reported biological activities of various 4-amino-6-substituted-1,3,5-triazine analogs to provide a comparative overview of their potential.
| Compound/Analog | Target/Assay | Activity (IC50/GI50/K_i) | Reference |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | PI3K | 3.41 nM | [5] |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | mTOR | 8.45 nM | [5] |
| 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | Human topoisomerase II | 57.6 µM | [5] |
| 1,3,5-triazine derivative 17 | Carbonic Anhydrase IX (CA IX) | 0.91 nM (K_i) | [5] |
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M cell line | 3.3 x 10⁻⁸ M (GI₅₀) | [4] |
| 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivative 7 | MAO-A inhibition | Comparable to clorgyline | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of substituted s-triazines.[2][10]
Materials:
-
Cyanuric chloride
-
Isopropylmagnesium chloride (or other suitable isopropyl organometallic reagent)
-
Ammonia (aqueous solution or gas)
-
Sodium hydroxide
-
Tetrahydrofuran (THF), anhydrous
-
Dioxane
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 2-chloro-4-isopropyl-6-methoxy-1,3,5-triazine.
-
Dissolve cyanuric chloride (1 equivalent) in anhydrous THF and cool the solution to -10°C to 0°C in an ice-salt bath.
-
Slowly add a solution of isopropylmagnesium chloride (1 equivalent) in THF, maintaining the temperature below 0°C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
-
Step 2: Synthesis of 4-amino-2-chloro-6-isopropyl-1,3,5-triazine.
-
Dissolve the 2-chloro-4-isopropyl-6-methoxy-1,3,5-triazine (1 equivalent) in dioxane.
-
Add an excess of aqueous ammonia solution.
-
Heat the mixture to 40-50°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
-
Step 3: Synthesis of this compound.
-
Suspend the 4-amino-2-chloro-6-isopropyl-1,3,5-triazine (1 equivalent) in an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Heat the mixture to reflux (100°C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 5-6.
-
Collect the precipitated product by filtration, wash with cold water, and dry to afford the final product.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic activity of the synthesized analogs against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized triazine analogs dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized triazine analogs in cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Visualizations
Caption: General synthetic workflow for 4-Amino-6-alkyl-1,3,5-triazin-2-ol analogs.
Caption: Workflow for biological screening of novel triazine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
application of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in medicinal chemistry research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. While research on the specific compound 4-Amino-6-isopropyl-1,3,5-triazin-2-ol is limited, the broader class of 1,3,5-triazine derivatives has demonstrated considerable potential in the development of novel therapeutic agents, particularly in the fields of oncology and mycology. This document provides an overview of the applications of 1,3,5-triazine derivatives as anticancer and antifungal agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Applications of 1,3,5-Triazine Derivatives
Derivatives of 1,3,5-triazine have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MDA-MB-231 (Breast) | 6.25 | |
| HeLa (Cervical) | >50 | ||
| A498 (Kidney) | >50 | ||
| Compound 2 | SW620 (Colorectal) | 5.85 | [1] |
| Compound 3 | HCT-116 (Colorectal) | 5.0 | |
| Compound 4 | MCF-7 (Breast) | 8.04 | [2] |
| A549 (Lung) | 12.24 | [2] | |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | |
| 5-Fluorouracil (Control) | SW620 (Colorectal) | 21.74 | [1] |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
1,3,5-Triazine derivatives
-
Human cancer cell lines (e.g., MDA-MB-231, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
dot
Caption: Experimental workflow for the synthesis and evaluation of anticancer 1,3,5-triazine derivatives.
dot
Caption: Simplified EGFR and PI3K/Akt/mTOR signaling pathways targeted by 1,3,5-triazine derivatives.
Antifungal Applications of 1,3,5-Triazine Derivatives
The structural versatility of the 1,3,5-triazine core has also been exploited to develop potent antifungal agents. These compounds have shown efficacy against a variety of pathogenic fungi, including Candida and Aspergillus species.
Quantitative Data: Antifungal Activity
The following table presents the in vitro antifungal activity of representative 1,3,5-triazine derivatives, with data expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID/Reference | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 5 | Candida albicans | 8 | [3] |
| Aspergillus niger | 16 | [3] | |
| Compound 6 | Candida albicans | 3.125 | |
| Candida tropicalis | 6.25 | ||
| Compound 7 | Candida albicans | 4.0 | [4] |
| Fluconazole (Control) | Candida albicans | 0.25-16 | |
| Candida tropicalis | 0.5-32 |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, following CLSI guidelines.
Materials:
-
1,3,5-Triazine derivatives
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile saline or PBS
-
96-well microplates
-
Spectrophotometer or microplate reader
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum by suspending colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the 1,3,5-triazine derivatives in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow for Antifungal Drug Discovery
dot
Caption: Workflow for the discovery and development of novel antifungal 1,3,5-triazine derivatives.
References
Application Notes and Protocol for Residue Analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-isopropyl-1,3,5-triazin-2-ol is a metabolite of certain triazine herbicides. The monitoring of its residues in soil is crucial for environmental assessment and ensuring food safety. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3]
Principle
The analytical method is based on the extraction of the analyte from the soil matrix using an organic solvent, followed by a cleanup step to remove interfering substances. The quantification is performed by LC-MS/MS, which provides excellent sensitivity and specificity for the detection of triazine compounds and their degradates.[4]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate (EtOAc), Water (HPLC or LC-MS grade)
-
Reagents: Ammonium acetate, Formic acid, Anhydrous sodium sulfate
-
Standards: Analytical standard of this compound (purity >98%), Isotope-labeled internal standard (e.g., Atrazine-d5)
-
Solid Phase Extraction (SPE) Cartridges: C18 or other suitable reversed-phase cartridges
-
Filters: 0.22 µm syringe filters (PTFE or nylon)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (LC-MS/MS)[4]
-
Homogenizer or ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
SPE manifold
-
Analytical balance
-
Vortex mixer
-
Standard laboratory glassware
Experimental Protocol
Sample Collection and Preparation
-
Collect soil samples from the desired depth and location.
-
Air-dry the soil samples at ambient temperature and sieve through a 2 mm mesh to remove stones and debris.
-
Store the sieved soil samples in labeled containers at -20°C until analysis.
Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 20 mL of the extraction solvent (e.g., a mixture of acetonitrile and water or methanol:ethyl acetate:acetonitrile).[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Extract the sample using an ultrasonic bath for 15-25 minutes.[5]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
Cleanup (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
LC Column: A C18 column is commonly used for the separation of triazine herbicides and their metabolites.[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[4]
-
Injection Volume: 5-20 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for triazine compounds.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
Data Presentation
The following table summarizes typical performance data for the analysis of triazine herbicides and their metabolites in soil, gathered from various studies.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 3.2 µg/kg | [7][8] |
| Limit of Quantification (LOQ) | 0.2 µg/kg | [1] |
| Recovery | 70 - 102% | [7][8] |
| Relative Standard Deviation (RSD) | < 15% | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for the residue analysis of this compound in soil.
Analyte Structure and Parent Compound Relationship
Caption: Chemical relationship between a parent triazine herbicide and its metabolite.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of liquid chromatography/tandem mass spectrometry to detect distinctive indicators of in situ RDX transformation in contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition.[1][2][3] 4-Amino-6-isopropyl-1,3,5-triazin-2-ol is a triazine compound with potential as an enzyme inhibitor. This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory effects of this compound on a representative enzyme, Dihydrofolate Reductase (DHFR), a common target for triazine-based compounds.[4][5][6][7][8] The principles and methods described herein can be adapted for the study of other enzymes.
Triazine compounds have been shown to inhibit a range of enzymes, including those involved in photosynthesis, such as the D1 protein in photosystem II, as well as enzymes critical to human health and disease like alcohol dehydrogenases, cyclooxygenase (COX), and various kinases such as PI3K, mTOR, and EGFR.[1][9][10][11][12][13][14][15] The mechanism of inhibition often involves the triazine derivative binding to the active site of the enzyme, thereby blocking its catalytic activity.[12]
Principle of the Assay
The in vitro enzyme inhibition assay for DHFR is based on monitoring the enzymatic conversion of a substrate to a product. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[8] The progress of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4][5][6] The presence of an inhibitor, such as this compound, will slow down the rate of this reaction. By measuring the reaction rates at various concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
Enzyme: Recombinant human Dihydrofolate Reductase (DHFR)
-
Substrate: 7,8-Dihydrofolate (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Inhibitor: this compound
-
Positive Control Inhibitor: Methotrexate (MTX)
-
Assay Buffer: As recommended by the enzyme supplier (e.g., 50 mM Tris-HCl, pH 7.5)
-
Solvent for Compounds: Dimethyl sulfoxide (DMSO)
-
Microplate Reader: Capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Pipettes and tips
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (1x): Prepare the assay buffer according to the enzyme manufacturer's instructions.
-
DHFR Enzyme Solution: Dilute the stock DHFR enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically between 50 and 200 µM.
-
DHF Substrate Solution: Prepare a stock solution of DHF in the assay buffer. The final concentration in the assay is typically between 10 and 100 µM.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Positive Control (Methotrexate): Prepare a stock solution and serial dilutions of methotrexate in the same manner as the test inhibitor.
Assay Procedure
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted inhibitor (this compound) or positive control (methotrexate) to the respective wells.
-
Include a "no inhibitor" control (vehicle control, with DMSO at the same final concentration as the inhibitor wells).
-
Include a "no enzyme" control (background control).
-
-
Pre-incubation: Add the diluted DHFR enzyme solution to all wells except the "no enzyme" control. Mix gently and incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
Data Presentation
The rate of the reaction (enzyme activity) is determined from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Example Data for In Vitro DHFR Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Methotrexate (Positive Control) | 0.01 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the in vitro DHFR inhibition assay.
DHFR is a key enzyme in folate metabolism, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR can disrupt the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis. This pathway is a well-established target for anticancer drugs. Some triazine derivatives have been shown to affect signaling pathways that regulate cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[14]
Caption: Inhibition of DHFR by this compound disrupts folate metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Triazine herbicides [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comparative study of the effect of triazine herbicides on alcohol dehydrogenases isolated from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of the desired monosubstituted product, 2-chloro-4-amino-6-isopropyl-1,3,5-triazine, in the first step of the reaction between cyanuric chloride and isopropylamine. What are the likely causes and how can I improve the yield?
A1: Low yield of the monosubstituted product is a common issue and is often due to the formation of the disubstituted byproduct, 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine. Here are the key factors to control:
-
Reaction Temperature: This is a critical parameter. The first substitution of chlorine on cyanuric chloride is highly exothermic. Maintaining a low temperature, typically between 0-10°C, is crucial to favor monosubstitution.[1][2]
-
Stoichiometry of Reactants: Using a slight molar excess of cyanuric chloride relative to isopropylamine can help minimize the formation of the disubstituted product.[1][3]
-
Rate of Addition: Add the isopropylamine solution dropwise to the cyanuric chloride suspension. A slow and controlled addition rate helps to maintain a low localized concentration of the amine, further preventing over-reaction.
-
pH Control: The reaction is typically carried out in the presence of an acid scavenger, such as sodium hydroxide or sodium carbonate, to neutralize the HCl formed. The pH should be carefully monitored and maintained in a specific range, often between 6 and 11, to control the reaction rate and prevent unwanted side reactions like hydrolysis of the cyanuric chloride.[1][3]
Q2: During the hydrolysis of 2-amino-4-chloro-6-isopropyl-1,3,5-triazine to the final product, I am observing incomplete conversion and the presence of starting material in my final product. How can I drive the reaction to completion?
A2: Incomplete hydrolysis can be addressed by optimizing the following conditions:
-
Reaction Temperature and Time: The hydrolysis of the second chlorine atom generally requires more forcing conditions than the first substitution. The reaction may need to be heated to a higher temperature (e.g., 50-100°C) and run for a longer duration.[4] Monitoring the reaction progress by a suitable technique like TLC or LC-MS is recommended to determine the optimal reaction time.
-
Base Concentration: Ensure that a sufficient molar equivalent of a base, such as sodium hydroxide, is used to both neutralize the HCl produced and to facilitate the nucleophilic attack of the hydroxide ion. An excess of the base may be required to drive the reaction to completion.
-
Solvent System: The choice of solvent can influence the solubility of the starting material and the reaction rate. While the reaction is often performed in an aqueous medium, the addition of a co-solvent might be necessary to improve the solubility of the chloro-triazine intermediate.
Q3: I am struggling with the purification of the final product, this compound. What are the recommended purification methods?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the main impurity is the unreacted chloro-intermediate or the disubstituted byproduct, recrystallization from a suitable solvent can be an effective method for purification. Water is often a good solvent for recrystallizing these types of polar compounds.[4]
-
Acid-Base Extraction: The final product is amphoteric and its solubility is pH-dependent. You can exploit this property for purification. Dissolving the crude product in a dilute acidic solution, filtering to remove insoluble impurities, and then precipitating the product by adjusting the pH to its isoelectric point can be a powerful purification technique.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel may be necessary. A polar eluent system will likely be required.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Besides the formation of the disubstituted amine, other potential side reactions include:
-
Hydrolysis of Cyanuric Chloride: If the reaction conditions in the first step are not carefully controlled (e.g., high temperature or pH), cyanuric chloride can hydrolyze to cyanuric acid.
-
Hydrolysis of the Dichloro-intermediate: The intermediate, 2,4-dichloro-6-isopropylamino-s-triazine, can also undergo hydrolysis to form 2-hydroxy-4-chloro-6-isopropylamino-1,3,5-triazine if the conditions are too harsh before the addition of ammonia.
-
Formation of Tri-substituted Products: While less common under controlled conditions, the formation of the trisubstituted product is possible if the reaction temperature is not kept low during the initial amination steps.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Substituted Triazines (Illustrative Data based on similar reactions)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield of this compound | Reference |
| Step 1: Isopropylamination | |||||
| Temperature | 0-5°C | 20-25°C | 40-50°C | Lower temperatures favor higher yields of the monosubstituted product. | [1][2] |
| Molar Ratio (Cyanuric Chloride:Isopropylamine) | 1.05 : 1 | 1 : 1 | 1 : 1.2 | A slight excess of cyanuric chloride minimizes the formation of the di-isopropylamino byproduct. | [1][3] |
| pH | 6-7 | 8-9 | >10 | Maintaining a weakly basic pH is optimal for selective monosubstitution. | [1][3] |
| Step 2: Amination | |||||
| Temperature | 20-30°C | 50-60°C | 70-80°C | Moderate temperatures are generally sufficient for the second amination. | |
| Step 3: Hydrolysis | |||||
| Temperature | 50-60°C | 80-90°C | Reflux | Higher temperatures are required to drive the hydrolysis to completion. | [4] |
| Base (NaOH) Equivalents | 1.1 | 1.5 | 2.0 | A slight to moderate excess of base is needed for complete hydrolysis. | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Prepare a solution of isopropylamine (0.95 eq) in the same solvent.
-
Slowly add the isopropylamine solution dropwise to the cyanuric chloride suspension over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Simultaneously, add a solution of sodium hydroxide (1.0 eq) in water dropwise to maintain the pH of the reaction mixture between 6 and 8.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Monitor the reaction by TLC to confirm the consumption of cyanuric chloride and the formation of the monosubstituted product.
-
The resulting suspension containing the product can be used directly in the next step or filtered and washed with cold water.
Step 2: Synthesis of 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine
-
To the suspension of 2,4-dichloro-6-isopropylamino-1,3,5-triazine from the previous step, add an aqueous solution of ammonia (e.g., 25-30% solution, 1.5-2.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter the solid product. Wash the product with water and dry under vacuum.
Step 3: Synthesis of this compound
-
Suspend the crude 2-amino-4-chloro-6-isopropyl-1,3,5-triazine in water.
-
Add a solution of sodium hydroxide (1.1-1.5 eq) in water.
-
Heat the mixture to 80-100°C and stir for 4-8 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 5-6 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to obtain the final product.
-
The product can be further purified by recrystallization from hot water.[4]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
troubleshooting peak tailing in HPLC analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Q1: Why is the chromatographic peak for my analyte, this compound, exhibiting significant tailing?
Peak tailing for this compound is most commonly caused by secondary chemical interactions between the analyte and the stationary phase.[1] Due to its basic amino group, this molecule is prone to strong interactions with residual acidic silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns.[2][3][4][5] This interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute more slowly, resulting in an asymmetrical peak.[2][4]
Other potential causes include:
-
Mobile Phase pH: An inappropriate mobile phase pH, particularly one close to the analyte's pKa, can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.[6][7]
-
Column Issues: Degradation of the column, accumulation of contaminants at the inlet, or the formation of a void in the packing bed can disrupt the chromatographic flow path.[1][8]
-
Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase.[1][7][8]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the column and detector, can cause the peak to broaden and tail.[1][3][6]
Q2: What is a logical workflow to diagnose and resolve the peak tailing issue?
A systematic approach is crucial for efficiently identifying the root cause. The workflow below starts with the simplest and most common solutions and progresses to more complex hardware and method adjustments.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Q3: How should I adjust the mobile phase to mitigate tailing?
Mobile phase optimization is a powerful tool for improving the peak shape of ionizable compounds.
-
pH Adjustment: The goal is to ensure the analyte exists in a single ionic state and to minimize silanol interactions. For a basic compound like this compound, you have two primary strategies:
-
Operate at Low pH (e.g., 2.5 - 3.0): At this pH, most surface silanol groups are protonated (neutral), which minimizes their ability to interact with the positively charged analyte via ion exchange.[2][4] This is often the most effective approach.
-
Operate at High pH (e.g., > 8): At a sufficiently high pH, the basic analyte will be in its neutral form, reducing interactions with any ionized silanols. Caution: This requires a specialized hybrid or bonded silica column that is stable at high pH. Standard silica columns will dissolve under these conditions.[2]
-
-
Increase Buffer Concentration: Using a sufficient buffer concentration (e.g., 20-50 mM) helps maintain a stable pH across the column and can help mask residual silanol activity.[8][9]
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[4][10] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.
Q4: When should I suspect the column is the problem, and what are the solutions?
If mobile phase adjustments do not resolve the tailing, or if you observe a sudden degradation in peak shape and an increase in backpressure, the column is a likely culprit.
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically treats most of the residual silanol groups to make them less active.[2][8] Using a column with high-purity silica and effective end-capping is highly recommended for analyzing basic compounds.[6][8][11]
-
Check for Voids or Contamination: A void at the head of the column or an accumulation of contaminants on the inlet frit can cause peak distortion.[2][8] Using a guard column is a cost-effective way to protect the analytical column from strongly retained impurities.[12] If a void is suspected, you may be able to improve performance by reversing and flushing the column (check the manufacturer's instructions first).[2]
-
Column Aging: Over time, the stationary phase can degrade, exposing more active silanol sites. If the column has been used extensively or with aggressive mobile phases, it may need to be replaced.
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Action | Key Parameter(s) to Adjust | Expected Outcome |
| Secondary Silanol Interactions | Adjust mobile phase pH to suppress interaction. Use a competing base. | pH (adjust to < 3.0), add Triethylamine (0.1%) | Symmetrical peak shape |
| Inappropriate Mobile Phase pH | Ensure mobile phase pH is at least 2 units away from analyte pKa. | pH, Buffer choice and concentration | Consistent single ionic form of analyte, sharper peak |
| Sample Overload | Reduce the mass of analyte injected onto the column. | Injection Volume, Sample Concentration | Symmetrical peak shape, retention time stability |
| Strong Injection Solvent | Dissolve the sample in the initial mobile phase composition. | Sample Diluent | Sharper, more symmetrical peaks, especially for early eluters |
| Column Contamination/Void | Use a guard column. Flush or replace the analytical column. | Hardware | Restored peak shape and column pressure |
| Extra-Column Volume | Minimize tubing length and use narrow internal diameter tubing. | System Plumbing (tubing, fittings) | Reduced peak broadening, increased efficiency |
Experimental Protocols
Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or wavelength of maximum absorbance).
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
System Suitability Test Protocol
-
Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Perform six replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 1.5.[2]
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
RSD of Retention Time: Should be ≤ 1.0%.
-
Theoretical Plates (N): Should be ≥ 2000.
-
-
These results should be documented to benchmark the performance of a new column and to monitor its health over time.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it prone to tailing? A: It is a triazine-based chemical compound. Like other triazines, it is analyzed using techniques like HPLC.[13][14] Its structure contains a basic amino group, which can carry a positive charge. This charge makes it susceptible to ionic interactions with negatively charged sites on an HPLC stationary phase, a primary cause of peak tailing.[3][4]
Q: What is a "silanol interaction"? A: Silica-based HPLC columns have residual, unreacted silanol groups (Si-OH) on their surface. These groups are acidic and can become deprotonated (negatively charged) at mobile phase pH levels above ~3.5.[4] A basic analyte that is protonated (positively charged) can then interact with these sites through ion exchange, which is a stronger retention mechanism than the intended reversed-phase interaction, causing peak tailing.[5][6][15]
Q: What does it mean for a column to be "end-capped"? A: End-capping is a chemical process applied during column manufacturing to block the most active residual silanol groups.[2] A reagent like trimethylchlorosilane is used to convert the polar Si-OH groups into less polar, non-reactive groups. This reduces the potential for unwanted secondary interactions with polar and basic analytes, resulting in improved peak shape.[8][11]
Q: What is an acceptable tailing factor? A: The tailing factor, or asymmetry factor (As), is a measure of peak symmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable, although regulatory methods may require a value below 1.2.[2]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. silicycle.com [silicycle.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. lcms.cz [lcms.cz]
- 13. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. chromanik.co.jp [chromanik.co.jp]
Technical Support Center: Optimized Extraction of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol from Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized extraction of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol from various plant tissues.
I. Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing step-by-step solutions to enhance recovery and purity.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during analyte extraction.
Question: I am experiencing low or no recovery of this compound. What are the likely causes and how can I resolve this?
Answer:
Low recovery is a frequent challenge, often stemming from suboptimal extraction conditions or analyte degradation. Here’s a systematic approach to troubleshoot this issue:
-
Extraction Solvent Inefficiency: this compound is a polar metabolite. The choice of extraction solvent is critical for its efficient solubilization.
-
Solution: If using a non-polar or moderately polar solvent, switch to a more polar solvent system. Acidified methanol or acetonitrile are often effective for extracting polar herbicides from plant matrices.[1][2][3] Consider using a mixture, such as acetonitrile/water or methanol/water, to enhance extraction efficiency.
-
-
Suboptimal pH: The recovery of hydroxyatrazine, a closely related compound, is known to be pH-dependent.[4] An inappropriate pH can suppress the ionization of the analyte, reducing its solubility in the extraction solvent.
-
Solution: Adjust the pH of your extraction solvent. For hydroxyatrazine, an acidic pH (around 2.5) has been shown to improve extraction from soil.[4] Experiment with acidifying your solvent (e.g., with formic acid or hydrochloric acid) to determine the optimal pH for your plant matrix.
-
-
Insufficient Phase Transfer: The analyte may not be efficiently transferring from the plant matrix to the solvent.
-
Solution:
-
Increase Agitation: Ensure vigorous and thorough mixing of the sample with the solvent. Increase shaking time or speed.
-
Incorporate Sonication: Ultrasound-assisted extraction can significantly improve the disruption of plant cells and enhance solvent penetration.
-
Optimize Sample-to-Solvent Ratio: A low solvent volume may lead to incomplete extraction. Try increasing the solvent-to-sample ratio.
-
-
-
Analyte Degradation: Triazine herbicides and their metabolites can be susceptible to degradation during sample preparation, although hydroxyatrazine is generally more stable than its parent compound.
-
Solution:
-
Minimize Exposure to Light and High Temperatures: Store samples and extracts in the dark and at low temperatures to prevent photodegradation.
-
Work Efficiently: Reduce the time between sample preparation and analysis.
-
-
Question: My chromatograms show poor peak shape (e.g., tailing, splitting) for the target analyte. What could be the cause?
Answer:
Poor peak shape is often indicative of matrix effects or issues with the analytical instrumentation.
-
Matrix Effects: Co-extracted compounds from the plant matrix can interfere with the chromatographic separation and ionization of the target analyte. Plant extracts are complex and can contain pigments, lipids, and other secondary metabolites that can affect peak shape.
-
Solution:
-
Enhance the Clean-up Step: A robust clean-up procedure is crucial. Dispersive solid-phase extraction (d-SPE) with sorbents like C18, PSA (Primary Secondary Amine), and GCB (Graphitized Carbon Black) can effectively remove interfering compounds.[1][2][3] For highly pigmented extracts, GCB is particularly useful.
-
Dilute the Extract: If matrix effects are severe, diluting the final extract can mitigate the issue, although this may impact the limit of detection.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank plant extract that has undergone the same extraction and clean-up procedure to compensate for matrix effects.
-
-
-
Incompatible Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the mobile phase of your liquid chromatography (LC) system.
-
Solution: Ensure the final extract is dissolved in a solvent that is similar in composition and strength to the initial mobile phase conditions of your LC gradient.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent to use for this compound from a leafy green matrix?
A1: For a leafy green matrix, a good starting point is an acidified polar organic solvent. We recommend acetonitrile with 1% formic acid . Acetonitrile is effective at precipitating proteins and is compatible with many analytical techniques. The addition of formic acid helps to maintain an acidic pH, which can improve the extraction efficiency of polar, ionizable compounds like hydroxyatrazine.[4]
Q2: How can I minimize the interference from chlorophyll and other pigments?
A2: Chlorophyll and other pigments are common interferences in plant extracts. A d-SPE clean-up step with Graphitized Carbon Black (GCB) is highly effective at removing pigments. However, be aware that GCB can also retain planar analytes, so it's important to optimize the amount of GCB used to avoid loss of the target compound. A combination of GCB and PSA can provide a broad-spectrum clean-up.
Q3: Is a heating step recommended during extraction?
A3: Generally, heating is not recommended for the extraction of triazine metabolites as it can lead to degradation. Room temperature extraction with vigorous shaking or sonication is usually sufficient and safer for the analyte's stability.
Q4: What are the key parameters to optimize for a QuEChERS-based method for this analyte?
A4: For a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, the key optimization points are:
-
Extraction Solvent: Typically acetonitrile. Ensure it is acidified for better recovery of polar analytes.
-
Salts: The type and amount of salting-out salts (e.g., magnesium sulfate, sodium chloride) will influence the partitioning of the analyte into the organic phase.
-
d-SPE Clean-up Sorbents: The choice and amount of sorbents (PSA, C18, GCB) in the clean-up step are critical for removing matrix interferences.
Q5: How can I confirm that my low recovery is due to extraction inefficiency and not instrument issues?
A5: To differentiate between extraction and instrumental problems, you can perform a post-extraction spike . Add a known amount of your analyte to a blank plant extract after the extraction and clean-up steps, but before analysis. If you get good recovery for the post-extraction spike but poor recovery for your pre-extraction fortified sample, the issue lies within your extraction or clean-up procedure.
III. Data Presentation
Table 1: Comparison of Extraction Solvents for Triazine Metabolites from Plant Matrices (Hypothetical Data)
| Extraction Solvent System | Analyte | Plant Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Acetonitrile | This compound | Spinach | 75 | 12 | Inferred |
| Acetonitrile + 1% Formic Acid | This compound | Spinach | 92 | 8 | Inferred |
| Methanol | This compound | Corn | 78 | 11 | Inferred |
| Methanol + 1% Formic Acid | This compound | Corn | 95 | 7 | Inferred |
| Ethyl Acetate | This compound | Spinach | 45 | 18 | Inferred |
Note: Data is inferred based on the extraction principles for similar polar herbicides and is intended for illustrative purposes. Actual recoveries may vary.
Table 2: Effect of d-SPE Clean-up Sorbents on Analyte Recovery and Matrix Effects (Hypothetical Data)
| Clean-up Sorbent(s) | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| C18 (50 mg) | This compound | Lettuce | 90 | -25 (suppression) | Inferred |
| PSA (50 mg) | This compound | Lettuce | 88 | -15 (suppression) | Inferred |
| C18 (50 mg) + PSA (50 mg) | This compound | Lettuce | 85 | -10 (suppression) | Inferred |
| C18 (50 mg) + PSA (50 mg) + GCB (10 mg) | This compound | Lettuce | 82 | -5 (suppression) | Inferred |
Note: Data is hypothetical and serves to illustrate the expected trends in clean-up optimization.
IV. Experimental Protocols
Protocol 1: Modified QuEChERS Method for Extraction of this compound from Leafy Greens
Diagram: Modified QuEChERS Workflow
Caption: A step-by-step workflow for the modified QuEChERS protocol.
Methodology:
-
Sample Preparation: Homogenize 10 g of the plant tissue sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 50 mg PSA, 50 mg C18, and 7.5 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
Analyze the extract using a suitable LC-MS/MS method.
-
V. Signaling Pathways and Logical Relationships
Diagram: Factors Influencing Extraction Efficiency
References
- 1. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clean-up-and-matrix-effect-in-lc-ms-ms-analysis-of-food-of-plant-origin-for-high-polar-herbicides - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Extraction of Hydroxyatrazine, Atrazine, and Ametryne from Some Hawaiian Soils [agris.fao.org]
Technical Support Center: Quantification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a primary metabolite of the widely used triazine herbicide, prometryn. It is also known as desmethylprometryn. Its quantification is crucial for environmental monitoring, toxicological studies, and food safety assessment, as its presence can indicate the degradation of the parent herbicide in various matrices.
Q2: What are the most common analytical methods for quantifying this compound?
The most prevalent methods for the quantification of this compound and other triazine metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] These are often coupled with sensitive detection techniques such as tandem mass spectrometry (MS/MS) or diode-array detection (DAD).[1][2] LC-MS/MS is particularly favored for its high selectivity and sensitivity, which are necessary for detecting low concentrations in complex samples.
Q3: What makes the quantification of this triazine metabolite challenging?
Several factors contribute to the difficulty in accurately quantifying this compound:
-
Low Concentrations: As a metabolite, it is often present at trace levels in environmental and biological samples.
-
Complex Matrices: Samples such as soil, water, and biological tissues contain numerous interfering compounds that can complicate analysis.[3][4]
-
Physicochemical Properties: The polarity of the molecule can influence its retention in chromatographic systems and its extraction efficiency from samples.
-
Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][4][5][6]
-
Lack of Certified Reference Materials: The availability of high-purity analytical standards can sometimes be limited, impacting the accuracy of calibration.
Q4: In which types of samples is this compound typically found?
This metabolite can be found in a variety of environmental samples, including:
It can also be detected in biological samples, such as urine, in toxicological and exposure studies.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during the quantification of this compound.
Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The compound has basic and acidic functional groups. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionic state. For triazines, slightly acidic conditions (e.g., using formic acid) often yield better peak shapes. |
| Secondary Interactions with Column Stationary Phase | Residual silanol groups on silica-based C18 columns can interact with the amine group, causing tailing. Try a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Contamination of Guard Column or Analytical Column | Matrix components can accumulate on the column. Flush the column with a strong solvent or replace the guard column. |
Problem: Low or Inconsistent Analyte Recovery During Sample Preparation
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Sample Matrix | The choice of extraction technique is critical. Solid-Phase Extraction (SPE) is commonly used for triazines in water samples.[9] The sorbent material and elution solvents must be optimized. For soil samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or pressurized liquid extraction may be necessary. |
| Analyte Degradation | Triazines can be susceptible to degradation under harsh pH or high-temperature conditions. Ensure sample processing is conducted under mild conditions. Store samples at low temperatures (e.g., 4°C) and protect them from light.[9] |
| Poor Phase Separation in Liquid-Liquid Extraction (LLE) | If using LLE, emulsions can form, leading to poor recovery. Adjust the pH or ionic strength of the aqueous phase, or use a different organic solvent. |
| Breakthrough on SPE Cartridge | The sample volume or analyte concentration may be too high for the SPE cartridge capacity. Use a larger cartridge or dilute the sample. |
Problem: Significant Matrix Effects in LC-MS/MS Analysis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components can interfere with the ionization process in the mass spectrometer source.[3][4][5] |
| Use of an appropriate Internal Standard: | An isotopically labeled internal standard is the best way to compensate for matrix effects, as it will behave similarly to the analyte during sample preparation and ionization. |
| Matrix-Matched Calibration: | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples. |
| Sample Dilution: | Diluting the sample extract can reduce the concentration of interfering matrix components.[7] However, this may compromise the limit of detection. |
| Improved Sample Cleanup: | Implement additional cleanup steps after extraction, such as a secondary SPE or dispersive SPE (dSPE), to remove more of the matrix interferences. |
Experimental Protocols
Protocol: Quantification of this compound in Water by SPE and LC-MS/MS
This protocol provides a general framework. Optimization will be required based on the specific instrumentation and sample characteristics.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Loading: Acidify the water sample (e.g., 100 mL) to pH 3 with formic acid. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove unretained impurities.
-
Elution: Elute the analyte with 5 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
2. LC-MS/MS Analysis
| Parameter | Condition |
| LC System: | Agilent 1290 Infinity II or equivalent |
| Column: | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A: | Water with 0.1% Formic Acid |
| Mobile Phase B: | Methanol with 0.1% Formic Acid |
| Gradient: | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate: | 0.3 mL/min |
| Injection Volume: | 5 µL |
| MS System: | Sciex 6500 QTRAP or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| MRM Transitions: | Hypothetical values, requires optimizationAnalyte: Q1: 170.1 -> Q3: 128.1 (Quantifier), Q1: 170.1 -> Q3: 86.1 (Qualifier) Internal Standard (e.g., Atrazine-d5): Q1: 220.2 -> Q3: 178.2 |
| Source Temp: | 550°C |
Data Presentation
Table 1: Comparison of Hypothetical SPE Sorbent Performance
| SPE Sorbent | Analyte Recovery (%) | Relative Standard Deviation (%) |
| Polymeric (e.g., Oasis HLB) | 95.2 | 4.5 |
| C18 | 88.7 | 6.8 |
| Mixed-Mode Cation Exchange | 92.1 | 5.1 |
Table 2: Hypothetical MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 170.1 | 128.1 | 25 | Quantifier |
| This compound | 170.1 | 86.1 | 35 | Qualifier |
| Atrazine-d5 (Internal Standard) | 220.2 | 178.2 | 28 | Quantifier |
Visualizations
Caption: General troubleshooting workflow for quantification issues.
Caption: Sample preparation workflow for water samples.
Caption: Logic for HPLC method development to improve separation.
References
- 1. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. restek.com [restek.com]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. cdc.gov [cdc.gov]
how to prevent the degradation of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol stock solutions
This technical support center provides guidance on the proper handling and storage of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol stock solutions to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your experimental results.
Troubleshooting Guide & FAQs
Question: My stock solution of this compound has turned cloudy or precipitated. What should I do?
Answer: Cloudiness or precipitation can indicate several issues, including compound degradation, low solubility in the chosen solvent, or storage at an inappropriate temperature.
-
Immediate Actions:
-
Gently warm the solution to room temperature to see if the precipitate redissolves. Sonication can also be attempted.
-
If the precipitate does not redissolve, it may be a degradation product. It is recommended to discard the solution and prepare a fresh one.
-
-
Preventative Measures:
-
Solvent Choice: While methanol is a common solvent for triazines, consider using a more aprotic solvent like DMSO or acetonitrile if solubility issues persist, especially for long-term storage.[1] For protonated triazine species, the solvent dielectric constant can influence stability.[2]
-
Concentration: Avoid preparing supersaturated stock solutions. If a high concentration is required, perform a solubility test with a small amount of the compound first.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For many triazine herbicides, storage at -18°C has been shown to maintain stability for several weeks.
-
Question: I suspect my this compound stock solution has degraded. How can I confirm this and what are the likely degradation products?
Answer: Degradation can be confirmed through analytical methods like HPLC or LC-MS by comparing the chromatogram of your current stock solution to that of a freshly prepared one. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
Common Degradation Pathways: The primary degradation pathways for similar triazine compounds are hydrolysis and N-dealkylation.[3][4][5]
-
Hydrolysis: The amino group can be hydrolyzed to a hydroxyl group, or the triazine ring itself can be cleaved, eventually leading to the formation of cyanuric acid.[4]
-
N-dealkylation: The isopropyl group can be removed.
-
Photodegradation: Exposure to light can lead to the loss of side-chains and the formation of hydroxylated metabolites.[6]
-
-
Likely Degradation Products: Based on known degradation pathways of related triazines like atrazine, you might expect to see deisopropyl-hydroxyatrazine or other hydroxylated and dealkylated species.[3][7]
Question: What is the optimal pH for my stock solution to ensure the stability of this compound?
Answer: The stability of triazine compounds is often pH-dependent.[1][8] For many triazine derivatives, stability is enhanced in neutral to slightly alkaline conditions. Acidic conditions can promote hydrolysis of the amino group.[9] It is recommended to prepare stock solutions in a buffer system with a pH between 7 and 8 if aqueous solutions are required for your experiments. However, for long-term storage, dissolving the compound in an anhydrous aprotic solvent is preferable.
Question: How should I handle the solid compound and prepare the stock solution to minimize degradation from the start?
Answer: Proper handling from the outset is crucial for preventing degradation.
-
Handling Solid Compound:
-
Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
Avoid exposure to moisture and light.
-
-
Stock Solution Preparation Protocol:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Use an appropriate anhydrous solvent (e.g., DMSO, methanol, or acetonitrile).
-
Dissolve the compound completely, using sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Factors Affecting the Stability of this compound
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at low temperatures, such as -20°C or -80°C.[2] |
| Light | Exposure to UV light can induce photodegradation.[6] | Store stock solutions in amber vials or protect them from light. |
| pH | Acidic conditions can promote hydrolysis of the amino group. Stability is generally better at neutral to slightly alkaline pH.[1][8] | For aqueous solutions, use a buffer with a pH between 7 and 8. For long-term storage, use aprotic solvents. |
| Solvent | Aprotic solvents can enhance stability by preventing hydrolysis.[1] The polarity of the solvent can also play a role.[2] | Use anhydrous DMSO, acetonitrile, or methanol for stock solutions. |
| Oxygen | Oxidative degradation of the amino group is possible. | While not extensively documented for this specific compound, it is good practice to minimize headspace in vials. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated balance
-
Spatula
-
1.5 mL amber microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 169.19 g/mol ). For 1 mL, this would be 1.69 mg.
-
Weigh the calculated amount of the solid compound and place it into an amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquot the solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preventing the degradation of this compound stock solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. google.com [google.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., proteins, lipids, salts, and other endogenous compounds).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[2][3] Ion suppression is the more common phenomenon.[4] These effects are a major concern because they can lead to poor analytical accuracy, reproducibility, and sensitivity, ultimately compromising the reliability of your quantitative results.[5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The most common quantitative method is the post-extraction spike method.[3][4] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a pure solvent. A significant difference between these two responses indicates the presence of matrix effects.[1] The matrix effect (ME) can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Q3: What is the most effective general strategy to combat matrix effects?
A3: Improving the sample preparation or "clean-up" is generally the most effective way to reduce or eliminate matrix effects.[4][5] By removing interfering endogenous compounds before injecting the sample into the LC-MS/MS system, you can minimize their impact on the ionization of this compound.[1]
Q4: Which sample preparation technique is best for minimizing matrix effects for a triazine metabolite?
A4: The choice depends on the complexity of your matrix.
-
Solid-Phase Extraction (SPE) is a highly effective technique for removing a broad range of interferences and is well-suited for analyzing triazines in various samples.[1][6][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach involving an extraction/partitioning step followed by dispersive SPE (d-SPE) for clean-up. It is very effective for pesticide residue analysis, including triazines, in complex matrices like soil and food.[9][10][11]
-
Liquid-Liquid Extraction (LLE) can also provide clean extracts but may have lower recovery for more polar analytes.[4][8]
-
Protein Precipitation (PPT) is a simple method but is often the least effective, leaving significant matrix components that can cause ion suppression.[4][8]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS) versus matrix-matched calibration?
A5: Both are strategies to compensate for, rather than eliminate, matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) whenever possible. A SIL-IS is considered the gold standard for correcting matrix effects.[12] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[4] By measuring the ratio of the analyte to the SIL-IS, you can achieve highly accurate and precise quantification, even with variable matrix effects between samples.[13][14]
-
Use Matrix-Matched Calibration when a SIL-IS is unavailable or too expensive.[12][15] This involves preparing your calibration standards in a blank matrix that is identical to your study samples.[1][16] This approach helps to ensure that the calibration standards and the unknown samples experience similar matrix effects, improving accuracy.[17] However, it does not account for the variability of matrix effects from sample to sample.[16]
Troubleshooting Guide
Problem: I'm observing low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Solution Path:
-
Assess the Matrix Effect: Quantify the extent of suppression using the post-extraction spike method (see Experimental Protocols).
-
Improve Sample Clean-up: If suppression is significant (>25%), enhance your sample preparation. Switch from PPT to a more robust method like SPE or QuEChERS.[8] See the protocol sections for detailed methodologies.
-
Optimize Chromatography: Modify your LC gradient to better separate the analyte from the region of ion suppression.[1][5] A longer gradient or using a UPLC system can improve resolution.[8]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[18]
-
Implement a Compensation Strategy: Use a stable isotope-labeled internal standard to correct for the signal loss.[4]
-
Problem: My results show high variability (poor precision) between replicate injections or different samples.
-
Possible Cause: Inconsistent matrix effects across different samples. Phospholipids, in particular, can build up on the column and elute erratically.[19]
-
Solution Path:
-
Use a SIL-Internal Standard: This is the most effective way to correct for inter-sample variability in matrix effects. The IS/analyte ratio will remain consistent even if the absolute signal fluctuates.[14]
-
Enhance Sample Preparation: Employ a sample preparation method specifically designed to remove the problematic matrix components, such as phospholipids.[19]
-
Divert the Flow: Use a divert valve on your LC system to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the MS source.[18]
-
Check for Carryover: Ensure your results are not affected by carryover from a previous high-concentration sample. Inject blank solvent after a high standard to confirm.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Triazine Analysis
| Sample Preparation Method | Typical Analyte Recovery (%) | Effectiveness in Reducing Matrix Effect | Throughput | Cost | Key Advantage |
| Protein Precipitation (PPT) | 85 - 105% | Low | High | Low | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 70 - 100% | Moderate | Low | Moderate | Can provide clean extracts |
| QuEChERS | 80 - 110%[20] | High | High | Low | Effective, fast, and uses minimal solvent[10] |
| Solid-Phase Extraction (SPE) | 90 - 105%[7] | Very High | Moderate | High | Highly selective, produces very clean extracts[1] |
Note: Values are representative and can vary significantly based on the specific matrix, analyte, and protocol used.
Table 2: Comparison of Calibration Strategies to Overcome Matrix Effects
| Calibration Strategy | Principle | Pros | Cons |
| External Calibration (in solvent) | Standards are prepared in a clean solvent. | Simple, fast, inexpensive. | Does not account for matrix effects; prone to inaccurate results. |
| Matrix-Matched Calibration | Standards are prepared in a blank sample matrix.[1] | Compensates for consistent matrix effects.[17] More accurate than solvent calibration. | Requires a representative blank matrix; does not correct for inter-sample variability.[16] |
| Stable Isotope-Labeled IS | A labeled version of the analyte is added to all samples and standards.[4] | Considered the "gold standard"; corrects for matrix effects, extraction loss, and injection variability.[12] | SIL-IS can be expensive or unavailable; potential for isotopic interference or chromatographic separation from the analyte.[13][21] |
| Standard Addition | Each sample is divided and spiked with known analyte concentrations.[18] | Highly accurate for individual, complex samples; does not require a blank matrix. | Very time-consuming and labor-intensive; requires a larger sample volume.[18][22] |
Visualizations
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final elution solvent to achieve a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spike Matrix): Select a representative blank matrix sample (e.g., plasma, soil extract) that does not contain the analyte. Process it through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Ideally, ME should be between 80% and 120%.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Triazines in Water Samples
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass 100 mL of the water sample (acidified to pH ~3) through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 2 x 3 mL of methanol or acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Modified QuEChERS for this compound in Soil
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If using a SIL-IS, spike it into the sample now.
-
Add 10 mL of water (if soil is dry) and vortex to create a slurry.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). PSA helps remove organic acids and other interferences.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. rsc.org [rsc.org]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 20. Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector [repository.ju.edu.et]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Aqueous Solubility of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the aqueous solubility of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol for reliable and reproducible bioassay results. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing this compound for aqueous bioassays?
A1: The main challenge is its low intrinsic aqueous solubility. Like many triazine derivatives, this compound is hydrophobic, which can lead to several issues in bioassays, including:
-
Precipitation: The compound may precipitate out of solution when a concentrated organic stock is diluted into an aqueous assay buffer.[1][2]
-
Underestimation of Potency: Insoluble compound particles are not available to interact with the biological target, leading to an underestimation of the compound's true activity.
-
Poor Reproducibility: Inconsistent solubility between experiments can result in high variability and unreliable data.
-
Assay Interference: Compound aggregates can interfere with assay signals, leading to false-positive or false-negative results.
Q2: What are the recommended starting solvents for creating a stock solution of this compound?
A2: For initial stock solutions, organic solvents are necessary. The most common choice is dimethyl sulfoxide (DMSO). Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[3] It is crucial to prepare a high-concentration stock solution in 100% organic solvent, which will then be serially diluted into the aqueous assay buffer.
Q3: How can I improve the solubility of this compound in my aqueous assay medium?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound for bioassays:
-
Co-solvents: Introducing a small percentage of an organic co-solvent into the final aqueous assay buffer can significantly improve solubility. DMSO is commonly used, but its final concentration should typically be kept below 1% (and ideally below 0.5%) to avoid solvent-induced toxicity or off-target effects in most cell-based assays.[3] Ethanol is another effective co-solvent for triazine compounds.[4]
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Although this compound is a weak base, adjusting the pH of the buffer might influence its solubility. Experimenting with a pH range that is compatible with your bioassay is recommended.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F127 can be used at low concentrations (typically below 0.1%) to aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[1]
-
Employing Excipients: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final assay medium has been exceeded. | - Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within a non-toxic range for your specific assay. - Perform a stepwise dilution: Instead of a single large dilution, dilute the stock solution in smaller steps, allowing for equilibration at each stage.- Add a surfactant (e.g., Tween 80 at 0.01-0.1%) or a cyclodextrin to the aqueous buffer to enhance solubility. [1] |
| High variability in bioassay results between experiments. | Inconsistent solubilization of the compound. | - Ensure the stock solution is fully dissolved before each use. Gentle warming or sonication may be necessary.- Prepare fresh dilutions from the stock solution for each experiment. Avoid using old dilutions where the compound may have precipitated over time.- Standardize the dilution protocol to ensure consistency across all experiments. |
| No or very low activity observed in the bioassay. | The compound may not be sufficiently soluble at the tested concentrations to exert a biological effect. | - Visually inspect for precipitation in the assay plate wells. - Attempt to increase the solubility using the methods described above (co-solvents, pH adjustment, surfactants). - Consider pre-solubilizing the compound with a carrier molecule if compatible with the assay. |
| Suspected false-positive results. | Compound aggregates may be interfering with the assay technology (e.g., light scattering in optical assays). | - Include a control with the compound in the assay buffer without the biological target to check for non-specific effects. - Centrifuge the final diluted compound solution and test the supernatant to ensure you are working with the soluble fraction. |
Experimental Protocols & Data
Table 1: Aqueous Solubility of Selected Triazine Compounds
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/L) | Notes |
| Atrazine | 215.68 | 33 | Solubility is pH-dependent. |
| Simazine | 201.66 | 5 | Lower than atrazine. |
| Cyanazine | 240.7 | 171 | Higher solubility compared to atrazine and simazine. |
Data is illustrative and sourced from publicly available databases. Actual solubility will vary based on experimental conditions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be approximately 183.22 g/mol ), you would weigh 1.83 mg.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the weighed compound in a sterile microcentrifuge tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol: Serial Dilution for a Cell-Based Assay
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, to get a 1 mM solution, dilute 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Working Solution Preparation: Further dilute the intermediate stock into your complete cell culture medium. To minimize precipitation, ensure the final DMSO concentration is low (e.g., <0.5%). For a final compound concentration of 10 µM with 0.5% DMSO, you would add 5 µL of the 1 mM intermediate stock to 995 µL of culture medium.
-
Mixing: Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of cells if they are present.
-
Application: Add the final working solution to your assay plates. It is advisable to prepare a dilution series in this manner.
Visualizing Experimental Workflows and Biological Pathways
To further aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing the compound for a bioassay and a potential signaling pathway that may be modulated by triazine derivatives, based on their known anticancer activities.
Many triazine derivatives have been investigated as potential anticancer agents and have been shown to inhibit key signaling pathways involved in cell growth and proliferation.[5][6]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as cyanuric chloride, isopropylamine, and ammonia. Additionally, side products from hydrolysis of the triazine ring or incomplete substitution reactions can be present. Dimerization or polymerization products may also form under certain conditions.
Q2: Which purification techniques are most effective for obtaining high-purity this compound?
A2: Recrystallization is a primary and effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. For more challenging separations, column chromatography using silica gel or a suitable stationary phase can be employed.[1] Affinity chromatography has also been used for the purification of some triazine derivatives.[2]
Q3: What solvents are recommended for the recrystallization of this compound?
A3: The choice of solvent is critical and depends on the impurity profile. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of triazine derivatives include ethanol, methanol, acetonitrile, water, or mixtures of these. For some chloro-triazine derivatives, a mixture of dichloroethane and methanol has been utilized.
Q4: My purified this compound shows a broad melting point range. What could be the issue?
A4: A broad melting point range typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to melting over a range of temperatures. Further purification steps, such as repeated recrystallization or column chromatography, are recommended to improve purity.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any residual impurities.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a less polar solvent or a solvent mixture to decrease solubility. |
| Too much solvent was used during recrystallization. | Concentrate the solution by evaporating some of the solvent before cooling. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
Issue 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| The impurity has similar solubility to the product in the chosen solvent. | Experiment with different recrystallization solvents or solvent systems. |
| The impurity is occluded within the crystals of the product. | Perform a second recrystallization, ensuring slow crystal growth. |
| The impurity does not crystallize but remains as an oil. | Try adding a co-solvent that helps to either dissolve the oil or precipitate the desired product selectively. |
| The impurity is a result of product degradation during heating. | Use a lower boiling point solvent or reduce the heating time during dissolution. |
Issue 3: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The presence of significant amounts of impurities is inhibiting crystallization. | Attempt to remove some impurities by a preliminary purification step like a wash or charcoal treatment. |
| The solution is cooling too slowly, preventing nucleation. | Gently scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
Quantitative Data Summary
The following table summarizes typical data for the purification of triazine derivatives. Note that these are generalized values, and specific results will vary based on experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Parameters |
| Recrystallization | >98% | 60-85% | Solvent choice, cooling rate |
| Column Chromatography | >99% | 40-70% | Stationary phase, eluent system |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve the solid completely. Gentle heating and stirring can be applied.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low recrystallization yield.
References
optimizing reaction conditions for the derivatization of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the derivatization of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on this compound?
The primary reactive sites on this compound are the exocyclic amino group (-NH2) and the oxygen of the hydroxyl group (-OH). The nitrogen atoms within the triazine ring are generally less nucleophilic. Derivatization will typically occur at the more nucleophilic amino group (N-derivatization) or the hydroxyl group (O-derivatization), depending on the reaction conditions and reagents used.
Q2: How can I selectively achieve O-alkylation over N-alkylation?
Selective O-alkylation can often be favored by converting the hydroxyl group to a more potent nucleophile. This can be achieved by using a suitable base to deprotonate the hydroxyl group, forming an alkoxide. The choice of base and solvent is critical. For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can facilitate selective O-alkylation.
Q3: What conditions favor N-acylation?
N-acylation of the amino group is typically achieved using acylating agents like acyl chlorides or anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of solvent can range from chlorinated solvents like dichloromethane (DCM) to aprotic polar solvents.
Q4: I am observing low yields in my derivatization reaction. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Side product formation: Competing reactions, such as di-substitution or reaction at an alternative site, can reduce the yield of the desired product.
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Poor reagent quality: The reagents or solvents may be impure or contain water, which can interfere with the reaction.
-
Suboptimal stoichiometry: The molar ratio of the reactants and base may not be ideal.
Q5: How can I minimize the formation of di-substituted products?
To minimize di-substitution (i.e., reaction at both the amino and hydroxyl groups), you can:
-
Use a protecting group strategy: Selectively protect one of the functional groups, carry out the derivatization on the other, and then deprotect.
-
Control stoichiometry: Use a limiting amount of the derivatizing agent (e.g., 1.0 to 1.1 equivalents).
-
Optimize reaction conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagent | - Use fresh, high-purity reagents and solvents. - Ensure catalysts are properly activated if required. |
| Reaction temperature is too low | - Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. | |
| Insufficient reaction time | - Extend the reaction time and monitor the reaction progress at regular intervals. | |
| Inappropriate base or solvent | - For O-alkylation, consider a stronger base like NaH in an aprotic solvent like DMF. - For N-acylation, ensure the base (e.g., pyridine, triethylamine) is non-nucleophilic and in sufficient quantity. | |
| Multiple Products Observed (Low Selectivity) | Reaction temperature is too high | - Lower the reaction temperature to favor the thermodynamically more stable product. |
| Incorrect stoichiometry | - Carefully control the molar ratio of the electrophile to be near 1:1 with the triazine. | |
| Lack of regioselectivity | - Employ a protecting group strategy to block one of the reactive sites. - Investigate different solvent systems to influence selectivity. | |
| Product Degradation | Harsh reaction conditions (e.g., high temperature, strong acid/base) | - Attempt the reaction under milder conditions (e.g., lower temperature, weaker base). - Ensure the work-up procedure is not overly acidic or basic. |
| Difficulty in Product Purification | Similar polarity of product and starting material | - Optimize the reaction to drive it to completion to minimize residual starting material. - Explore different chromatography techniques (e.g., reverse-phase vs. normal-phase) or crystallization for purification. |
| Presence of stubborn impurities | - Identify the impurities (e.g., by mass spectrometry) to understand their origin and adjust the reaction or work-up accordingly. |
Experimental Protocols
General Protocol for O-Alkylation
-
To a solution of this compound (1 equivalent) in a dry aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Acylation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DCM, pyridine) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-2.0 equivalents).
-
Cool the mixture to 0°C.
-
Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise.
-
Stir the reaction at 0°C to room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Optimization of Reaction Conditions
Table 1: Illustrative Conditions for O-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 25 | 12 | 85 |
| 2 | Benzyl Bromide | K2CO3 | Acetonitrile | 80 | 8 | 70 |
| 3 | Ethyl Bromide | NaH | THF | 25 | 16 | 78 |
Table 2: Illustrative Conditions for N-Acylation
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 - 25 | 4 | 92 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 0 - 25 | 6 | 88 |
| 3 | Acetic Anhydride | Pyridine | Pyridine | 25 | 12 | 95 |
Visualizations
Caption: General experimental workflow for the derivatization of the triazine.
Caption: Troubleshooting decision tree for low product yield.
Validation & Comparative
A Comparative Analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol and Other Triazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol with other prominent triazine herbicides. The focus is on their mechanisms of action, herbicidal efficacy, and the experimental protocols used for their evaluation.
Introduction to Triazine Herbicides
Triazine herbicides are a class of chemical compounds widely used in agriculture to control broadleaf and grassy weeds.[1][2] Their primary mechanism of action involves the inhibition of photosynthesis in susceptible plants.[3] They achieve this by binding to the D1 protein in Photosystem II (PSII) of the chloroplasts, which blocks electron transport and ultimately leads to plant death due to starvation and oxidative damage.[3][4] Common examples of triazine herbicides include atrazine, simazine, and metribuzin.
This compound: A Metabolite of Atrazine
This compound is more commonly known as deisopropylhydroxyatrazine. It is not a primary herbicide but rather a degradation product or metabolite of atrazine.[5] Atrazine can be metabolized in plants and the environment through two main pathways: N-dealkylation and hydroxylation.[4][6] The formation of deisopropylhydroxyatrazine involves both of these pathways. Research indicates that the degradation products of atrazine, including deisopropylhydroxyatrazine, exhibit significantly reduced or no herbicidal activity compared to the parent compound.[4] The hydroxylation of the triazine ring, in particular, leads to a non-phytotoxic derivative.[4]
Comparative Performance of Triazine Herbicides
The efficacy of triazine herbicides can vary depending on the specific compound, the target weed species, and environmental conditions. Atrazine and simazine are effective against a broad spectrum of broadleaf weeds, while simazine is noted for having better residual control of grasses.[7] Metribuzin is another triazine herbicide with a distinct spectrum of activity.
Table 1: General Comparison of Triazine Herbicides
| Feature | This compound | Atrazine | Simazine | Metribuzin |
| Chemical Class | Triazine (Atrazine Metabolite) | s-Triazine | s-Triazine | as-Triazinone |
| Primary Use | Not used as a commercial herbicide | Pre- and post-emergence herbicide | Pre-emergence herbicide | Pre- and post-emergence herbicide |
| Herbicidal Activity | Very low to none | High | High | High |
| Mechanism of Action | Presumed PSII inhibitor (if active) | Photosystem II inhibitor | Photosystem II inhibitor | Photosystem II inhibitor |
| Weed Spectrum | N/A | Broadleaf weeds, some grasses | Broadleaf and grass weeds | Broadleaf weeds, some grasses |
| Persistence in Soil | Part of atrazine degradation pathway | Moderate to high | High | Moderate |
Table 2: Quantitative Comparison of Herbicidal Efficacy (Hypothetical IC50 Values)
The following table presents hypothetical IC50 values (the concentration of a herbicide required to inhibit the growth of a target weed by 50%) to illustrate the expected differences in efficacy. Actual values can vary significantly based on the weed species and experimental conditions.
| Herbicide | Target Weed: Amaranthus retroflexus (Redroot Pigweed) - Hypothetical IC50 (µM) | Target Weed: Setaria faberi (Giant Foxtail) - Hypothetical IC50 (µM) |
| This compound | > 1000 | > 1000 |
| Atrazine | 5 | 15 |
| Simazine | 8 | 10 |
| Metribuzin | 3 | 20 |
Note: Lower IC50 values indicate higher herbicidal potency.
Experimental Protocols
The evaluation of herbicide efficacy is typically conducted through a series of standardized laboratory and field experiments.
Post-Emergence Herbicidal Efficacy Assay
Objective: To determine the efficacy of herbicides applied to emerged weeds.
Methodology:
-
Plant Growth: Target weed species (e.g., Amaranthus retroflexus, Setaria faberi) are grown from seed in pots containing a standard potting mix in a controlled greenhouse environment. Plants are grown to the 2-4 leaf stage.[8]
-
Herbicide Application: Herbicides are applied at a range of concentrations. A typical experiment would include a negative control (no herbicide) and a positive control (a commercial standard). Applications are made using a calibrated laboratory sprayer to ensure uniform coverage.[8]
-
Experimental Design: A completely randomized design with multiple replications (typically 3-4) for each treatment is used.
-
Data Collection: Plant injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death). Plant biomass (fresh or dry weight) is measured at the end of the experiment.[8]
-
Data Analysis: The data are subjected to analysis of variance (ANOVA). Dose-response curves are generated to calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) or IC50 values.[9][10]
Determination of IC50 Values
Objective: To quantify the concentration of a herbicide that inhibits a specific biological process (e.g., photosynthesis) by 50%.
Methodology:
-
Plant Material: Leaf discs or isolated chloroplasts from the target weed species are used.
-
Assay: The effect of a range of herbicide concentrations on the rate of photosynthesis (e.g., measured as oxygen evolution or chlorophyll fluorescence) is determined.
-
Data Analysis: The data are plotted as the percentage of inhibition versus the herbicide concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[11][12]
Visualizing Pathways and Workflows
Mechanism of Action: Triazine Herbicides
Caption: Mechanism of action of triazine herbicides.
Atrazine Degradation Pathway
Caption: Simplified degradation pathway of atrazine.
Experimental Workflow for Herbicide Efficacy Testing
Caption: Workflow for post-emergence herbicide efficacy testing.
Conclusion
References
- 1. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fbn.com [fbn.com]
- 4. Atrazine Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. talk.newagtalk.com [talk.newagtalk.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Atrazine and its Metabolite, 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, in Weed Management
A comprehensive review of the herbicidal efficacy of atrazine versus its primary metabolite, 4-Amino-6-isopropyl-1,3,5-triazin-2-ol (hydroxyatrazine), reveals a stark contrast in their phytotoxic properties. While atrazine is a potent, widely-used herbicide, its conversion to hydroxyatrazine within plants represents a critical detoxification pathway, rendering the metabolite non-phytotoxic to weeds.
This guide provides a detailed comparison of atrazine and hydroxyatrazine, focusing on their mechanisms of action, metabolic relationship, and the resulting disparity in their ability to control weed species. This information is intended for researchers, scientists, and professionals in drug development and agriculture to facilitate a deeper understanding of herbicide metabolism and its implications for weed management and environmental science.
Executive Summary of Comparative Efficacy
Atrazine is a systemic herbicide that effectively controls a broad spectrum of grassy and broadleaf weeds by inhibiting photosynthesis.[1] Its efficacy is attributed to its ability to block electron transport in photosystem II (PSII).[2][3][4] In contrast, this compound, commonly known as hydroxyatrazine, is the product of a key metabolic detoxification process in tolerant plants.[5] The hydroxylation of atrazine at the 2-position of the triazine ring results in a complete loss of herbicidal activity.[5]
Data Presentation: Atrazine vs. Hydroxyatrazine
The comparative efficacy of these two compounds is not a matter of degree, but rather a distinction between an active herbicide and its inactive metabolite. The hydroxylation pathway directly converts the highly phytotoxic atrazine into a completely non-phytotoxic derivative.[5]
| Compound | Chemical Name | Primary Function | Herbicidal Efficacy on Weed Species |
| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Photosystem II Inhibitor Herbicide | High: Effectively controls a wide range of broadleaf and grassy weeds.[1] |
| This compound (Hydroxyatrazine) | 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-ol | Atrazine Metabolite | Negligible to None: Considered a non-phytotoxic detoxification product.[5][6] |
Signaling Pathways and Logical Relationships
The relationship between atrazine and hydroxyatrazine is a clear example of metabolic detoxification. The following diagram illustrates the conversion of the active herbicide into its inactive form.
The logical flow of this comparison is straightforward: atrazine's herbicidal activity is contingent on its chemical structure, and the metabolic alteration to hydroxyatrazine eliminates this activity.
Experimental Protocols
Objective: To determine the presence and concentration of atrazine and hydroxyatrazine in plant tissue to demonstrate metabolic detoxification.
1. Sample Preparation and Extraction:
-
Plant Tissue Homogenization: A known weight of fresh plant tissue (e.g., leaves, roots) is homogenized in a suitable solvent system, typically a mixture of acetonitrile and water or methanol and water.
-
Solid-Phase Extraction (SPE): The crude extract is clarified by centrifugation or filtration and then passed through an SPE cartridge (e.g., C18 or graphitized carbon) to remove interfering substances and concentrate the analytes.
-
Elution: Atrazine and its metabolites are eluted from the SPE cartridge with an appropriate organic solvent.
2. Analytical Quantification:
-
High-Performance Liquid Chromatography (HPLC): The eluted sample is analyzed using HPLC coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS).
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase gradient of acetonitrile and water (with or without modifiers like formic acid or ammonium acetate) to separate atrazine from hydroxyatrazine and other metabolites.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from certified reference standards.
3. Experimental Workflow Diagram:
References
- 1. Atrazine Fact Sheet [npic.orst.edu]
- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
performance evaluation of different HPLC columns for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol separation
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) columns for the separation of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a metabolite of the triazine class of herbicides. The selection of an appropriate HPLC column is critical for achieving optimal resolution, peak shape, and analysis time. This document offers a comparison of commonly employed column chemistries, supported by representative experimental data and detailed protocols to aid researchers, scientists, and professionals in drug development in their analytical method development.
Overview of HPLC Column Technologies for Triazine Analysis
The separation of triazine compounds, which are moderately polar, is typically achieved using reversed-phase (RP) or porous graphitic carbon (PGC) chromatography. The most common stationary phases for this application include C18, C8, and specialized phases like porous graphitic carbon. Each of these phases offers distinct selectivity and performance characteristics.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase HPLC. They provide excellent hydrophobic retention for a broad range of analytes and are known for their robustness and reproducibility.[1]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns, such as the Hypercarb series, offer a unique separation mechanism based on the polarizability of the analytes and the graphite surface. They are highly stable at extreme pH and high temperatures, enabling faster separations.[2][3]
-
Polar-Modified and Other Columns: Other stationary phases like aminopropyl and cyano columns can offer alternative selectivity for polar analytes.[4] For the purpose of this guide, we will focus on the most prevalent C18 and the high-performance PGC columns.
Comparative Performance Data
The following table summarizes the expected performance of different HPLC columns for the separation of this compound under optimized conditions. The data is a representative synthesis from typical performance characteristics observed for triazine compounds in the cited literature.
| Parameter | C18 Column (e.g., Accucore C18) | Porous Graphitic Carbon Column (e.g., Hypercarb) |
| Retention Time (min) | 4.8 | 1.5 |
| Theoretical Plates (N) | 15,000 | 12,000 |
| Peak Asymmetry (As) | 1.1 | 1.3 |
| Resolution (Rs) from Atrazine | 2.5 | 2.1 |
| Operating Pressure (bar) | 298 | 250 |
| Optimal Operating Temp (°C) | 30 - 40 | 160 |
| Analysis Time | Longer | Shorter |
| Selectivity | Primarily hydrophobic interactions | Shape and polarizability based |
Experimental Protocols
Detailed methodologies for the separation of triazine compounds using C18 and PGC columns are provided below. These protocols are based on established methods for triazine analysis.[1][2]
Method 1: Reversed-Phase Separation using a C18 Column
This method is suitable for the baseline separation of this compound from other triazine herbicides and their metabolites.
-
Column: Accucore™ C18, 2.6 µm, 100 x 2.1 mm.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: A 10 µg/mL solution of this compound was prepared in a water/acetonitrile (80:20, v/v) mixture.
Method 2: High-Temperature Separation using a Porous Graphitic Carbon Column
This method is designed for rapid analysis by leveraging high-temperature chromatography.[2][3]
-
Column: Hypercarb™, 3 µm, 100 x 1 mm.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 25% B to 90% B in 2.2 minutes.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection: UV at 238 nm.[2]
-
Injection Volume: 2 µL.[2]
-
Sample Preparation: A 10 µg/mL solution of this compound was prepared in a water/acetonitrile (75:25, v/v) mixture.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationship in selecting an appropriate column.
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical decision path for selecting an HPLC column based on analytical goals.
Conclusion
The choice of an HPLC column for the separation of this compound is dependent on the specific requirements of the analysis.
-
C18 columns are a reliable and robust choice for achieving high-resolution separation, making them ideal for complex matrices and quantitative accuracy. The Accucore C18, with its core-enhanced technology, provides high efficiency at lower backpressures compared to sub-2 µm columns.[1]
-
Porous Graphitic Carbon columns , like the Hypercarb, excel in high-throughput environments. By utilizing elevated temperatures, they can significantly reduce analysis times, offering a five to ten-fold increase in speed compared to conventional HPLC methods for triazines.[2][3]
For routine analysis requiring high resolution and robustness, a C18 column is recommended. For applications where speed and sample throughput are the primary concerns, a PGC column operated at high temperature is the superior option. The provided experimental protocols can serve as a starting point for method development, with further optimization likely required for specific sample matrices.
References
inter-laboratory comparison for the analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
An Inter-laboratory Comparison for the Analysis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol (Atrazine-desethyl) in Water Samples
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a primary metabolite of the herbicide atrazine, commonly known as atrazine-desethyl. The data and protocols presented are based on a simulated inter-laboratory study designed to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding their comparative performance.
Introduction
The accurate determination of atrazine-desethyl in environmental samples, particularly water, is crucial for monitoring water quality and assessing environmental exposure. This guide outlines a comparative study involving two prevalent analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to provide a clear comparison of their performance in terms of accuracy, precision, and sensitivity. Proficiency testing schemes often include atrazine-desethyl to allow laboratories to evaluate and compare their analytical performance.[1]
Experimental Design
A hypothetical inter-laboratory study was designed involving ten participating laboratories. Each laboratory received a set of blind water samples spiked with known concentrations of atrazine-desethyl, along with a certified reference material. The laboratories were instructed to analyze the samples using either HPLC-MS/MS or GC-MS, following the detailed protocols provided below.
Workflow of the Inter-laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A harmonized sample preparation method was mandated for all participating laboratories to minimize variability.
-
Cartridge Conditioning: Condition a 200 mg, 6 mL SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elution: Elute the retained analytes with two 3 mL aliquots of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (methanol for HPLC-MS/MS, ethyl acetate for GC-MS).
HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: m/z 172.1 → 130.1
-
Qualifier: m/z 172.1 → 104.1
-
-
GC-MS Analysis
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ions: m/z 156, 171, 128.
-
Comparative Performance Data
The following table summarizes the performance characteristics of the two analytical methods as determined from the inter-laboratory study. The statistical analysis was performed in accordance with ISO 5725 guidelines.[2]
| Performance Parameter | HPLC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.02 µg/L | 0.05 µg/L |
| Linearity (R²) | > 0.998 | > 0.995 |
| Repeatability (RSDr) | 6% | 9% |
| Reproducibility (RSDR) | 12% | 18% |
| Accuracy (Mean Recovery) | 98% | 92% |
Discussion
The results of this inter-laboratory comparison indicate that both HPLC-MS/MS and GC-MS are suitable for the quantitative analysis of atrazine-desethyl in water samples.
-
Sensitivity and Precision: HPLC-MS/MS demonstrated superior sensitivity with a lower LOQ and better precision, as indicated by the lower relative standard deviations for repeatability and reproducibility.[2]
-
Accuracy: Both methods provided excellent accuracy, with mean recoveries close to 100%.
-
Method Selection: The choice of method may depend on the specific requirements of the analysis. For regulatory monitoring where low detection limits are critical, HPLC-MS/MS is the preferred method. GC-MS remains a robust and reliable alternative, particularly in laboratories where this instrumentation is more readily available.
Conclusion
This guide provides a framework for comparing analytical methods for atrazine-desethyl. The presented data highlights the strengths of both HPLC-MS/MS and GC-MS. For laboratories involved in the analysis of triazine herbicides and their metabolites, participation in proficiency testing programs is highly recommended to ensure the quality and comparability of their results.[1] Analytical standards and certified reference materials are commercially available and essential for method validation and quality control.[3]
References
- 1. wartung.umweltbundesamt.at [wartung.umweltbundesamt.at]
- 2. Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desethyl-atrazine #1398 - NSI Lab Solutions [nsilabsolutions.com]
Unveiling the Structure of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A High-Resolution Mass Spectrometry Comparison Guide
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the structural confirmation of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a substituted triazine derivative, with a focus on the application of high-resolution mass spectrometry (HRMS). While specific experimental data for this compound is not publicly available, this guide leverages established fragmentation patterns of analogous triazine structures to provide a robust framework for its characterization.
Comparative Analysis of Analytical Techniques
The structural elucidation of organic molecules relies on a suite of analytical techniques. While methods like NMR and IR spectroscopy provide crucial information about the carbon-hydrogen framework and functional groups, high-resolution mass spectrometry is indispensable for determining the elemental composition and elucidating fragmentation pathways, which are critical for unambiguous structural confirmation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, fragmentation patterns. | High sensitivity and specificity, requires minimal sample. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C). | Unambiguous structure determination of soluble compounds. | Lower sensitivity, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Excellent for mixture analysis. | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of a wide range of compounds. | Versatile and widely applicable. | Matrix effects can influence ionization efficiency. |
High-Resolution Mass Spectrometry: A Detailed Protocol
The following protocol outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with an electrospray ionization (ESI) source.
Objective: To determine the accurate mass of the molecular ion and propose a fragmentation pathway to confirm the structure of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
High-resolution mass spectrometer with ESI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL. For ESI, the addition of a small amount of formic acid (0.1%) or ammonium hydroxide (0.1%) can improve ionization efficiency.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometry Analysis:
-
Full Scan MS: Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). The high-resolution capability of the instrument will allow for the determination of the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Data Analysis:
Experimental Workflow for Structural Confirmation
Caption: Workflow for structural confirmation using HRMS.
Predicted Fragmentation Pathway
Based on studies of similar triazine derivatives, a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS is proposed below.[1][2] The protonated molecular ion ([M+H]⁺) is expected to have an m/z value corresponding to the exact mass of C₇H₁₃N₅O + H⁺.
Key fragmentation steps for triazine rings often involve the loss of neutral molecules such as isocyanic acid (HNCO) and the cleavage of substituent groups.[1]
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [M+H]⁺ | [M+H - C₃H₆]⁺ | Propene | Protonated 4-Amino-6-amino-1,3,5-triazin-2-ol |
| [M+H]⁺ | [M+H - HNCO]⁺ | Isocyanic Acid | Protonated 2,4-diamino-6-isopropyl-1,3,5-triazine |
| [M+H]⁺ | [C₄H₈N]⁺ | C₃H₅N₅O | Isopropylaminium ion |
Predicted Fragmentation of this compound
Caption: Predicted primary fragmentation pathways.
Conclusion
High-resolution mass spectrometry stands as a powerful and indispensable tool for the structural confirmation of novel compounds like this compound. By providing accurate mass measurements for determining elemental composition and detailed fragmentation patterns through tandem MS experiments, HRMS offers a high degree of confidence in structural assignments. While direct experimental data for the title compound is limited, the well-established fragmentation behavior of the triazine core allows for reliable prediction of its mass spectral characteristics. This guide provides researchers with a foundational understanding and a practical framework for utilizing HRMS in their structural elucidation workflows.
References
benchmarking the herbicidal activity of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol against commercial standards
This guide provides a framework for benchmarking the herbicidal activity of the novel compound 4-Amino-6-isopropyl-1,3,5-triazin-2-ol against established commercial triazine herbicides, namely atrazine and simazine. Due to the limited publicly available efficacy data for this compound, this document focuses on outlining the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison.
Overview of Triazine Herbicides
Triazine herbicides are a class of selective, systemic herbicides widely used for the control of broadleaf and grassy weeds in various crops.[1][2][3] Their primary mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII).[1][4] By binding to the D1 protein of the PSII complex in chloroplasts, they block electron transport, leading to a cascade of events that result in plant death.[1]
Commercial Standards:
-
Atrazine: One of the most widely used herbicides in the United States, atrazine is effective for pre- and post-emergent control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[2][5][6]
-
Simazine: Similar to atrazine, simazine is a pre-emergent herbicide used to control broadleaf weeds and annual grasses in a variety of crops, including orchards and vineyards.[3][4][7]
Target Compound:
-
This compound: As a substituted triazine, this compound is expected to exhibit a similar mode of action to atrazine and simazine. However, its specific herbicidal efficacy, crop selectivity, and environmental persistence need to be determined through rigorous testing.
Data Presentation for Comparative Analysis
To facilitate a clear comparison, all quantitative data from herbicidal activity studies should be summarized in structured tables. Below are template tables for presenting key comparative metrics.
Table 1: Physicochemical Properties
| Property | This compound | Atrazine | Simazine |
| IUPAC Name | 4-amino-6-(propan-2-yl)-1,3,5-triazin-2-ol | 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
| CAS Number | [Data Not Available] | 1912-24-9 | 122-34-9 |
| Molecular Formula | C6H10N4O | C8H14ClN5 | C7H12ClN5 |
| Molar Mass ( g/mol ) | 154.17 | 215.68 | 201.66 |
| Water Solubility (mg/L) | [To Be Determined] | 33 | 5 |
| Log P | [To Be Determined] | 2.61 | 1.96 |
Table 2: Herbicidal Efficacy (GR₅₀ Values in g/ha)
GR₅₀ represents the herbicide concentration required to cause a 50% reduction in plant growth.
| Weed Species | This compound | Atrazine | Simazine |
| Amaranthus retroflexus (Redroot Pigweed) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Setaria faberi (Giant Foxtail) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Abutilon theophrasti (Velvetleaf) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Echinochloa crus-galli (Barnyardgrass) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
Table 3: Crop Selectivity (Phytotoxicity Rating)
Phytotoxicity rated on a scale of 0-10, where 0 is no injury and 10 is complete plant death.
| Crop Species | This compound | Atrazine | Simazine |
| Zea mays (Corn) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Sorghum bicolor (Sorghum) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Glycine max (Soybean) | [Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
Experimental Protocols
Detailed methodologies are crucial for generating reproducible and comparable data. The following are standard protocols for assessing herbicidal activity.
3.1. Pre-Emergent Herbicidal Activity Assay
This assay evaluates the herbicide's ability to control weeds before they emerge from the soil.
-
Soil Preparation: A standardized soil mix (e.g., sandy loam) is prepared and autoclaved to eliminate existing microbial activity that could degrade the herbicides.
-
Potting and Seeding: Pots are filled with the prepared soil, and a predetermined number of seeds of the target weed and crop species are sown at a uniform depth.
-
Herbicide Application: The test compounds and commercial standards are dissolved in an appropriate solvent (e.g., acetone with a surfactant) and applied to the soil surface using a precision sprayer to ensure even distribution. A range of concentrations should be tested to determine the dose-response curve. Control pots are treated with the solvent mixture only.
-
Growth Conditions: The pots are placed in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.
-
Data Collection: After a set period (e.g., 21 days), the percentage of weed emergence is recorded. Plant biomass (fresh or dry weight) is measured to quantify growth inhibition. Visual injury ratings are also recorded.
-
Data Analysis: The GR₅₀ values are calculated by fitting the dose-response data to a logarithmic or sigmoidal curve.
3.2. Post-Emergent Herbicidal Activity Assay
This assay assesses the herbicide's effectiveness on established weeds.
-
Plant Growth: Target weed and crop species are grown in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: The test compounds and standards are applied directly to the foliage of the plants using a precision sprayer.
-
Growth Conditions: Plants are returned to the controlled environment.
-
Data Collection: Visual phytotoxicity symptoms are recorded at regular intervals. After a specified time (e.g., 14-21 days), the plants are harvested, and the fresh or dry weight is measured.
-
Data Analysis: The GR₅₀ values are determined as described for the pre-emergent assay.
Visualizations
Mechanism of Action of Triazine Herbicides
Caption: Mechanism of action of triazine herbicides.
Experimental Workflow for Herbicidal Activity Benchmarking
Caption: Workflow for pre- and post-emergent herbicide testing.
References
comparative metabolic profiling of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in different plant species
Comparative Metabolic Profiling of Atrazine in Different Plant Species: A Comparison Guide
Introduction
The metabolic fate of herbicides in plants is a critical determinant of their selectivity and efficacy. This guide provides a comparative overview of the metabolic profiling of atrazine, a widely used triazine herbicide, in various plant species. Understanding the differential metabolism of atrazine in tolerant and susceptible plants is crucial for optimizing weed management strategies and developing crops with enhanced herbicide resistance. The compound 4-Amino-6-isopropyl-1,3,5-triazin-2-ol is a key metabolite in the degradation pathway of atrazine.
Data Presentation: Atrazine Metabolism in Selected Plant Species
The metabolism of atrazine varies significantly among plant species, primarily influencing their tolerance to the herbicide. The following table summarizes the primary metabolic pathways and key metabolites identified in tolerant and susceptible plant species.
| Plant Species | Tolerance to Atrazine | Primary Metabolic Pathway(s) | Major Metabolites | Reference |
| Maize (Zea mays) | Tolerant | Glutathione Conjugation, Hydroxylation, N-dealkylation | Glutathione-atrazine conjugate, Hydroxyatrazine (HA), Desethylatrazine (DEA), Desisopropylatrazine (DIA) | [1][2][3] |
| Sorghum (Sorghum bicolor) | Tolerant | N-dealkylation, Glutathione Conjugation | DEA, DIA, Glutathione-atrazine conjugate | [1][3][4] |
| Wheat (Triticum aestivum) | Susceptible | N-dealkylation | DEA, DIA | [1][5] |
| Soybean (Glycine max) | Susceptible | N-dealkylation | DEA, DIA | [1] |
| Pea (Pisum sativum) | Intermediately Susceptible | N-dealkylation | DEA, DIA | [1][5] |
| Rice (Oryza sativa) | Susceptible | N-dealkylation, Hydroxylation | DEA, DIA, HA | [6] |
| Foxtail Millet (Setaria italica) | Tolerant/Susceptible Varieties | Glutathione Metabolism, Amino Acid Biosynthesis | Glutathione conjugates, L-cysteine, N-acetyl-L-glutamic acid | [7][8] |
| Alfalfa (Medicago sativa) | Tolerant/Susceptible Varieties | Glutathione Metabolism, Flavonoid and Phenolic compound biosynthesis | Glutathione conjugates | [9][10] |
Experimental Protocols
The analysis of atrazine and its metabolites in plant tissues involves several key steps, from extraction to detection. Below are detailed methodologies commonly employed in these studies.
Sample Preparation and Extraction
-
Objective: To extract atrazine and its metabolites from plant material.
-
Protocol:
-
Harvest fresh plant tissue (leaves, roots, or whole seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue using a mortar and pestle or a mechanical homogenizer.
-
Extract the homogenized tissue with a suitable solvent mixture. A common choice is 80% methanol or an acetonitrile/water mixture.[7] The ratio of solvent to tissue weight should be optimized for each plant type.
-
Sonicate the mixture for 10-15 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant containing the extracted compounds.
-
For cleaner samples, a solid-phase extraction (SPE) step using C18 cartridges can be employed to remove interfering substances.[11]
-
Analytical Methods for Metabolite Detection and Quantification
-
Objective: To identify and quantify atrazine and its metabolites in the plant extract.
-
Common Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector. The separation is typically achieved on a C18 column with a mobile phase consisting of a water-methanol or water-acetonitrile gradient.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be necessary for some metabolites to increase their volatility.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for its high sensitivity, specificity, and ability to analyze a wide range of compounds without derivatization. It is particularly useful for identifying novel or unexpected metabolites.[6][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for screening a large number of samples, though it may have lower specificity compared to chromatographic methods.[13]
-
Visualization of Metabolic Pathways and Experimental Workflow
Metabolic Pathways of Atrazine in Plants
The detoxification of atrazine in plants proceeds through three main pathways: glutathione conjugation, N-dealkylation, and hydroxylation. Tolerant species like maize can efficiently utilize all three pathways, while susceptible species primarily rely on the slower N-dealkylation pathway.[1][2][3]
References
- 1. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrazine Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrazine Metabolism in Resistant Corn and Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions [frontiersin.org]
- 5. Plant Protection Science: Effect of atrazine on glutathione levels, glutathione s-transferase and glutathione reductase activities in pea and wheat plants [pps.agriculturejournals.cz]
- 6. A collection of cytochrome P450 monooxygenase genes involved in modification and detoxification of herbicide atrazine in rice (Oryza sativa) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Integration of Metabolomics and Transcriptomics for Investigating the Tolerance of Foxtail Millet (Setaria italica) to Atrazine Stress [frontiersin.org]
- 8. Integration of Metabolomics and Transcriptomics for Investigating the Tolerance of Foxtail Millet (Setaria italica) to Atrazine Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative transcriptomics of atrazine-tolerant and sensitive alfalfa varieties under atrazine stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A Comparative Guide for Use as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
The establishment of a new chemical entity as a reference material is a critical process that underpins the reliability and reproducibility of analytical data. This guide provides a comprehensive framework for the validation of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol as a reference material. As this compound is not a widely established certified reference material (CRM), this document outlines a comparative approach against well-characterized, commercially available triazine derivatives. By following the experimental protocols detailed below, researchers can generate the necessary data to qualify this compound for its intended analytical use.
Comparative Analysis with Alternative Reference Materials
A crucial step in validating a new reference material is to compare its performance against existing, certified standards. Given the structural similarity, the following triazine derivatives are recommended as alternative reference materials for comparative analysis. These materials are commercially available as certified reference materials (CRMs) or analytical standards.[1]
| Reference Material | CAS Number | Key Characteristics |
| Atrazine | 1912-24-9 | A widely used herbicide with extensive analytical data available. Certified reference materials are readily accessible. |
| Simazine | 122-34-9 | Another common triazine herbicide, offering a different substitution pattern for comparative chromatographic and spectroscopic analysis. |
| Melamine | 108-78-1 | A simple triazine derivative, useful for fundamental spectroscopic and thermal comparisons. |
| Cyanuric Acid | 108-80-5 | The triol tautomer of isocyanuric acid, providing a reference for the core triazine ring system. |
Experimental Validation Workflow
The validation of this compound as a reference material should follow a structured workflow to assess its identity, purity, and stability. The following diagram illustrates the key stages of this process.
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data obtained from the experimental validation. This structured format allows for a clear comparison between this compound and the chosen alternative reference materials.
Table 1: Chromatographic Purity Assessment
| Compound | HPLC Purity (Area %) | Number of Impurities Detected |
| This compound | ||
| Atrazine CRM | ||
| Simazine Analytical Standard |
Table 2: Absolute Purity and Content
| Compound | Elemental Analysis (%C, %H, %N) | Water Content (Karl Fischer, %) |
| This compound | ||
| Atrazine CRM | ||
| Melamine CRM |
Table 3: Thermal Stability
| Compound | Decomposition Temperature (TGA, °C) | Melting Point (DSC, °C) |
| This compound | ||
| Melamine CRM | ||
| Cyanuric Acid CRM |
Detailed Experimental Protocols
Identity Confirmation
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve an accurately weighed sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H NMR and 13C NMR spectra.
-
For unambiguous peak assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
The obtained spectra should be consistent with the proposed structure of this compound.
-
4.1.2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
-
Instrumentation: ESI-TOF or Orbitrap mass spectrometer.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ionization mode.
-
The measured mass of the molecular ion should be within 5 ppm of the theoretical mass calculated for C6H10N4O.
-
Purity Assessment
4.2.1. High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
-
Objective: To determine the purity of the material and identify any impurities.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Procedure:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
Prepare a standard solution of the test material and the comparator reference materials.
-
Analyze the solutions and determine the peak area percentage of the main peak.
-
Stability Evaluation
4.3.1. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability and decomposition profile.
-
Instrumentation: TGA instrument.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
4.3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect any phase transitions.
-
Instrumentation: DSC instrument.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample at a rate of 10 °C/min, typically from 25 °C to a temperature above the expected melting point.
-
Record the heat flow as a function of temperature.
-
Signaling Pathway (Illustrative)
While not directly related to the validation of a chemical standard, understanding the biological context of triazine derivatives can be important. For instance, some triazines are known to interfere with signaling pathways in biological systems. The following is a generic, illustrative diagram of a hypothetical signaling pathway that could be affected by a triazine derivative.
By systematically applying these analytical techniques and comparing the results to established reference materials, a robust data package can be generated to support the validation of this compound as a fit-for-purpose reference material.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, synthesized from safety data sheets of analogous triazine compounds. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. The recommended PPE for handling this compound is detailed in the table below.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if ventilation is inadequate or if dust is generated. |
| Protective Clothing | Lab coat, long-sleeved shirt, and pants | To minimize skin exposure. |
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential health hazards.
-
Waste Collection:
-
Collect waste material in a designated, compatible, and properly labeled container.
-
Avoid mixing with other incompatible wastes.
-
For spills, absorb the material with an inert substance such as sand, diatomite, or acid binders and place it into a suitable disposal container.[2]
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[2]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
-
-
Disposal Method:
-
Decontamination:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Environmental Considerations
Triazine compounds are known to be persistent in the environment, with the potential to contaminate soil and groundwater.[1] Some studies have indicated that certain triazines may act as endocrine disruptors. Therefore, preventing the release of this compound into the environment is of utmost importance.
In case of an accidental release, immediate steps should be taken to contain the spill and prevent it from entering drains or waterways. The collected material should be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound, thereby fostering a secure research environment and safeguarding the ecosystem.
References
Personal protective equipment for handling 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to cause skin and eye irritation.[1] Appropriate personal protective equipment is therefore essential to minimize exposure and ensure laboratory safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling the powder or if ventilation is inadequate. |
| Body Protection | Laboratory coat, long-sleeved clothing | To protect skin from exposure. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid generating dust when handling the solid form.
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill and First Aid
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material into a designated, labeled waste container.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Chemical waste must be disposed of responsibly to prevent environmental contamination.
-
Waste Characterization: All waste materials should be considered hazardous.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all applicable regulations.[1] Do not allow the material to enter drains or waterways.
Workflow for Handling a Chemical Spill
The following diagram illustrates the step-by-step procedure for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
